molecular formula C5H11NO2S B8461531 D-cysteine ethyl ester

D-cysteine ethyl ester

Cat. No.: B8461531
M. Wt: 149.21 g/mol
InChI Key: YVKSGVDJQXLXDV-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-cysteine ethyl ester is a useful research compound. Its molecular formula is C5H11NO2S and its molecular weight is 149.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-sulfanylpropanoate

InChI

InChI=1S/C5H11NO2S/c1-2-8-5(7)4(6)3-9/h4,9H,2-3,6H2,1H3/t4-/m1/s1

InChI Key

YVKSGVDJQXLXDV-SCSAIBSYSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CS)N

Canonical SMILES

CCOC(=O)C(CS)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: D-Cysteine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Stereoselective H₂S Donors and Bio-Orthogonal Precursors

Executive Summary

D-Cysteine ethyl ester hydrochloride (D-CEE[1][2]·HCl) represents a critical tool in redox biology and pharmacological development.[1][3] Unlike its L-isomer, D-CEE evades translational incorporation into constitutive proteins, thereby minimizing off-target toxicity (e.g., protein misfolding) while retaining high cellular permeability. Upon intracellular entry, it functions as a stereoselective prodrug for D-cysteine, which is subsequently metabolized via D-amino acid oxidase (DAAO) to generate Hydrogen Sulfide (H₂S)—a potent gasotransmitter. This guide details its physicochemical profile, a self-validating synthesis protocol, and its mechanistic utility in reversing opioid-induced respiratory depression (OIRD).

Part 1: Physicochemical Profile[4][5]

D-CEE·HCl is the ethyl ester derivative of the non-proteinogenic amino acid D-cysteine, stabilized as a hydrochloride salt to prevent rapid oxidation and improve water solubility.

Table 1: Core Technical Specifications

PropertySpecificationContextual Note
CAS Number 75521-14-1 Distinct from L-isomer (868-59-7).[3][4]
Molecular Formula C₅H₁₁NO₂S[1][3][5][4][6] · HClStoichiometry 1:1 (Ester:Acid).
Molecular Weight 185.67 g/mol Includes HCl counterion.[6]
Melting Point 124 – 128 °CSharp range indicates high purity; broadens if oxidized.
Solubility Water (>50 mg/mL), DMSOHygroscopic; keep desiccated.
Optical Rotation

Measured in 1N HCl; confirms D-enantiomer purity.
pKa (Thiol) ~8.5Slightly lower than free cysteine due to ester electron withdrawal.
Part 2: Synthesis & Purification Protocol

Methodology: Fischer Esterification via Thionyl Chloride Activation. Rationale: This method generates in situ anhydrous HCl, catalyzing the esterification while simultaneously trapping the product as the stable hydrochloride salt.

Step-by-Step Workflow
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, CaCl₂ drying tube, and a pressure-equalizing addition funnel. Flush with Nitrogen (N₂).

  • Solvent Charge: Add absolute ethanol (EtOH, 100 mL) to the flask. Cool to 0°C using an ice/salt bath.

  • Activation (Exothermic): Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise over 30 minutes.

    • Criticality: Maintain temp < 5°C to prevent side reactions. SOCl₂ reacts with EtOH to form HCl and diethyl sulfite.

  • Substrate Addition: Add D-Cysteine (1.0 eq) in portions. The solution will initially be heterogeneous.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. The solution will clarify as the ester forms.

  • Workup:

    • Cool to room temperature.[4][6][7][8]

    • Concentrate in vacuo (rotary evaporator) to remove excess EtOH and SO₂.

    • Crystallization: Triturate the resulting oil with cold diethyl ether (Et₂O) to induce precipitation of the white solid.

  • Validation: Check melting point (target: 124°C). If lower, recrystallize from EtOH/Et₂O.

Visualization: Synthesis Logic

SynthesisWorkflow Substrate D-Cysteine (Solid) Reagent SOCl2 + EtOH (0°C, Anhydrous) Substrate->Reagent Suspension Intermediate Acyl Chloride Intermediate Reagent->Intermediate Activation Reflux Reflux 80°C (4-6 Hours) Intermediate->Reflux Esterification Product D-CEE·HCl (Precipitate) Reflux->Product Ether Trituration

Figure 1: Fischer esterification workflow utilizing thionyl chloride for in situ acid generation.

Part 3: Mechanistic Utility & Biological Application

The primary value of D-CEE·HCl lies in its ability to deliver H₂S via a pathway distinct from L-cysteine.

1. The "Trojan Horse" Entry

Free cysteine (zwitterionic) has poor membrane permeability. The ethyl ester moiety of D-CEE masks the carboxylate charge, increasing lipophilicity. Once intracellular, ubiquitous non-specific esterases hydrolyze the ester, releasing free D-Cysteine.

2. Stereoselective H₂S Generation (The DAAO Pathway)

Unlike L-Cysteine, which utilizes Cystathionine


-lyase (CSE) or Cystathionine 

-synthase (CBS), D-Cysteine is a substrate for D-Amino Acid Oxidase (DAAO) .
  • Step 1: DAAO oxidatively deaminates D-Cysteine to 3-Mercaptopyruvate (3-MP).

  • Step 2: 3-Mercaptopyruvate Sulfurtransferase (3-MST) converts 3-MP into H₂S and pyruvate.

Therapeutic Implication: This pathway is critical in reversing Opioid-Induced Respiratory Depression (OIRD). D-CEE restores redox balance in the brainstem respiratory centers (Pre-Bötzinger complex) without interfering with opioid analgesia or causing the excitotoxicity associated with L-cysteine derivatives.

Visualization: Intracellular Metabolism

MechanismPath cluster_Cytosol Cytosol / Peroxisome Extracellular Extracellular Space DCEE D-CEE (Lipophilic) Extracellular->DCEE Membrane Cell Membrane DCEE->Membrane Hydrolysis Non-specific Esterases Membrane->Hydrolysis DCys D-Cysteine Hydrolysis->DCys De-esterification DAAO Enzyme: DAAO (D-Amino Acid Oxidase) DCys->DAAO MP3 3-Mercaptopyruvate DAAO->MP3 Oxidative Deamination MST Enzyme: 3-MST MP3->MST H2S H2S Release (Gasotransmitter) MST->H2S Sulfur Transfer

Figure 2: The DAAO-3-MST axis converts D-CEE to Hydrogen Sulfide, bypassing CSE/CBS pathways.

Part 4: Handling, Storage, and Stability

D-CEE·HCl is chemically labile regarding oxidation. Strict adherence to storage protocols is required to maintain experimental integrity.

  • Hygroscopicity: The HCl salt attracts atmospheric moisture.

    • Protocol: Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Oxidation (Dimerization): In the presence of oxygen and moisture, this compound oxidizes to D-Cystine diethyl ester .

    • Detection: A melting point drop below 120°C suggests significant dimerization.

    • Prevention:[9][10] Store at -20°C. Make fresh stock solutions in degassed buffers immediately prior to use.

  • Solubility:

    • Soluble in water and DMSO.[6]

    • Note: Avoid basic buffers (pH > 8) for prolonged periods, as this accelerates both auto-oxidation and ester hydrolysis.

References
  • ChemicalBook. (n.d.). This compound hydrochloride Properties and Synthesis. Retrieved from

  • Mendoza, J., et al. (2013).[11] this compound reverses the deleterious effects of morphine on breathing and arterial blood–gas chemistry in freely-moving rats. Frontiers in Pharmacology. Retrieved from

  • Sigma-Aldrich. (n.d.). L-Cysteine ethyl ester hydrochloride Product Specification (Comparative Data). Retrieved from [5]

  • Shibuya, N., & Kimura, H. (2013). Production of H2S from D-cysteine and its therapeutic potential. Oxidative Medicine and Cellular Longevity. Retrieved from

  • Chem-Impex. (n.d.). This compound hydrochloride Technical Data.[1][2] Retrieved from

Sources

Synthesis and Characterization of D-Cysteine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Operational Protocol

Executive Summary

D-Cysteine Ethyl Ester Hydrochloride (H-D-Cys-OEt[1][2]·HCl) represents a critical chiral building block in the development of peptidomimetics, radiopharmaceuticals, and mucolytic agents. Unlike its L-enantiomer, the D-isomer confers resistance to proteolytic degradation, a property highly valued in increasing the in vivo half-life of peptide-based therapeutics.

This guide details the synthesis, purification, and characterization of this compound HCl.[3] The protocol utilizes a thionyl chloride-mediated esterification, chosen for its ability to generate anhydrous HCl in situ, thereby driving the equilibrium toward ester formation while minimizing racemization risks associated with exogenous water or thermal stress.

Strategic Utility & Mechanism

Why this compound?

In drug development, the ethyl ester moiety serves two primary functions:

  • Carboxyl Protection: It masks the C-terminus during peptide coupling, preventing side reactions such as anhydride formation.

  • Prodrug Formulation: The ester improves lipophilicity, enhancing cellular permeability. Intracellular esterases subsequently hydrolyze the ester to release the active free amino acid.

Reaction Mechanism

The synthesis follows a nucleophilic acyl substitution pathway. Thionyl chloride (


) reacts with absolute ethanol to produce diethyl sulfite and anhydrous hydrogen chloride. The D-cysteine carboxyl group is protonated by the HCl, making it susceptible to nucleophilic attack by ethanol.

Critical Control Point: The reaction is reversible. The continuous generation of HCl and the use of excess ethanol (acting as both solvent and reactant) drive the equilibrium forward (Le Chatelier’s principle).

ReactionMechanism cluster_0 Activation Phase cluster_1 Esterification Phase SOCl2 Thionyl Chloride HCl_Gen In situ HCl + EtCl/SO2 SOCl2->HCl_Gen Reacts with EtOH EtOH Abs. Ethanol EtOH->HCl_Gen DCys D-Cysteine (Zwitterion) HCl_Gen->DCys Protonation TetInt Tetrahedral Intermediate DCys->TetInt + EtOH Product D-Cys-OEt HCl TetInt->Product - H2O

Figure 1: Mechanistic flow of thionyl chloride-mediated esterification.

Detailed Experimental Protocol

Materials & Reagents
  • Precursor: D-Cysteine (CAS: 921-01-7), >98% purity.

  • Reagent: Thionyl Chloride (

    
    ), ReagentPlus grade.
    
  • Solvent: Ethanol, absolute (anhydrous),

    
    .
    
  • Precipitation: Diethyl ether or Methyl tert-butyl ether (MTBE), anhydrous.

Operational Workflow

Safety Note: Perform all steps in a fume hood.


 releases 

and

gases, which are corrosive and toxic.
Step 1: Solvation and Activation[4]
  • Charge a flame-dried 250 mL round-bottom flask (RBF) with 100 mL of absolute ethanol.

  • Cool the ethanol to

    
     using an ice-water bath.
    
  • Dropwise Addition: Add thionyl chloride (1.5 equivalents relative to cysteine) slowly via a pressure-equalizing addition funnel.

    • Why: The reaction between

      
       and EtOH is exothermic. Controlling temperature prevents solvent boiling and degradation.
      
    • Duration: ~15–20 minutes.

Step 2: Addition of Substrate
  • Add D-Cysteine (1.0 equivalent, e.g., 5.0 g) to the chilled solution.

    • Observation: The solid will initially suspend and then dissolve as the reaction proceeds.

Step 3: Reflux (Esterification)
  • Remove the ice bath and equip the flask with a reflux condenser and a drying tube (CaCl2 or Drierite) to exclude atmospheric moisture.

  • Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Reaction completion can be monitored by TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1; visualize with Ninhydrin).

Step 4: Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate the solution in vacuo (rotary evaporator) at

    
     to remove excess ethanol and HCl.
    
    • Result: A viscous, pale-yellow oil or semi-solid residue will remain.

Step 5: Crystallization
  • Dissolve the residue in a minimum amount of cold absolute ethanol (~5–10 mL).

  • Add anhydrous diethyl ether (~50–100 mL) slowly with stirring until turbidity persists.

  • Store at

    
     overnight to induce crystallization.
    
  • Filter the white crystalline solid under argon/nitrogen to prevent oxidation.

  • Dry in vacuo over

    
     or KOH pellets.
    

Workflow Start Start: Abs. Ethanol (0°C) Add_SOCl2 Add SOCl2 (Dropwise) Exothermic Control Start->Add_SOCl2 Add_Cys Add D-Cysteine (Solid) Add_SOCl2->Add_Cys Reflux Reflux 78°C (3-5 Hours) Add_Cys->Reflux Evap Rotary Evaporation (<40°C) Reflux->Evap Cryst Crystallization (EtOH/Ether) Evap->Cryst Filter Filtration & Drying (Inert Atm) Cryst->Filter End D-Cys-OEt HCl (White Solid) Filter->End

Figure 2: Step-by-step synthetic workflow.

Characterization & Validation

To ensure the product meets pharmaceutical standards, the following analytical profile must be verified.

Physical Constants
ParameterSpecificationNotes
Appearance White crystalline powderYellowing indicates oxidation to cystine.
Melting Point

Sharp range indicates high purity.[2]
Solubility Soluble in water, ethanol, DMSOInsoluble in ether, hexane.
Optical Rotation (Chiral Purity)

This is the most critical test to confirm the D-configuration and ensure no racemization occurred during reflux.

  • Standard:

    
    
    
  • Conditions:

    
     in 
    
    
    
    .[2][5]
  • Note: The L-isomer rotates light in the opposite direction (approx

    
     to 
    
    
    
    ). A positive value confirms the D-isomer.
Spectroscopic Validation ( NMR)

Solvent:


 or 

.
  • 
     1.25 ppm (3H, t, 
    
    
    
    Hz):
    Methyl protons of the ethyl ester (
    
    
    ).
  • 
     3.0–3.1 ppm (2H, m):  Cysteine 
    
    
    
    -methylene protons (
    
    
    ).
  • 
     4.23 ppm (2H, q, 
    
    
    
    Hz):
    Methylene protons of the ester (
    
    
    ).
  • 
     4.35 ppm (1H, t): 
    
    
    
    -Methine proton (
    
    
    ).
Chemical Validation (Ellman’s Test)

To verify the thiol (


) group is free and has not oxidized to the disulfide (D-Cystine ethyl ester):
  • React a sample with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Result: Appearance of a yellow color (absorbance at 412 nm) confirms the presence of free sulfhydryl groups.

Stability & Storage Protocols

The hydrochloride salt is significantly more stable than the free base, which undergoes rapid intermolecular aminolysis (diketopiperazine formation) and oxidation.

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.

  • Oxidation: D-Cysteine derivatives oxidize to disulfides in air.

    • Storage: Flush vials with Argon or Nitrogen.

    • Temperature: Store at

      
       for long-term stability.[6]
      
  • Handling: Avoid contact with strong bases (e.g., NaOH, Triethylamine) unless immediately reacting, as this liberates the unstable free base.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.
  • Li, G., et al. (2010). "Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides." Journal of Peptide Science.
  • PubChem. (n.d.). Compound Summary: Cysteine ethyl ester hydrochloride.[1][2][5][6][7] Retrieved from [Link]

Sources

Mechanism of action of D-cysteine ethyl ester as an antioxidant

Mechanism of Action of D-Cysteine Ethyl Ester (D-CYSee) as a Bioavailable H S Donor and Antioxidant

Executive Summary

This compound (D-CYSee) represents a strategic advancement in antioxidant therapeutics, functioning primarily as a highly bioavailable, cell-permeant prodrug for hydrogen sulfide (H

D-amino acid oxidase (DAO) / 3-mercaptopyruvate sulfurtransferase (3-MST)

Chemical Pharmacology & Stereochemical Advantage

Structural Logic

D-CYSee is the ethyl ester derivative of D-cysteine.[1][2][3] The esterification of the carboxyl group masks the negative charge, significantly increasing lipophilicity.

  • Formula: C

    
    H
    
    
    NO
    
    
    S
  • Key Property: The ethyl ester moiety facilitates rapid passive diffusion across the plasma membrane and the blood-brain barrier (BBB), a limitation of the parent amino acid D-cysteine.

The "D" Isomer Advantage

The choice of the D-stereoisomer is deliberate and mechanistic, not incidental.

  • Metabolic Isolation: L-cysteine is incorporated into proteins and can fuel excitotoxic pathways (via NMDA receptors). D-cysteine is not utilized in protein synthesis, minimizing off-target metabolic interference.

  • Toxicity Profile: High doses of L-cysteine ethyl ester (L-CYSee) can be toxic due to rapid metabolism into pyruvate and ammonia. D-CYSee avoids these specific L-isomer catabolic routes, offering a wider therapeutic window.

Mechanism of Action (MOA)

The antioxidant efficacy of D-CYSee is not merely due to direct radical scavenging by its thiol group but is driven by its role as a mitochondrial H


S donor
The DAO / 3-MST Pathway

Once D-CYSee permeates the cell membrane, it undergoes a specific metabolic cascade:

  • Intracellular Hydrolysis: Cytosolic esterases cleave the ethyl group, liberating free D-cysteine.

  • Oxidative Deamination: D-amino acid oxidase (DAO) , localized in peroxisomes and the cytosol (and potentially mitochondria in specific tissues), converts D-cysteine into 3-mercaptopyruvate (3MP) .

  • H

    
    S Generation:  3MP is imported into the mitochondria, where 3-mercaptopyruvate sulfurtransferase (3-MST)  catalyzes the transfer of the sulfur atom to an acceptor (typically a thiol), releasing Hydrogen Sulfide (H
    
    
    S) and pyruvate.
H S-Mediated Cytoprotection

The generated H

  • Persulfidation (S-sulfhydration): Modification of reactive cysteine residues on enzymes (e.g., ATP synthase, GAPDH) to protect them from irreversible oxidation.

  • Direct ROS Scavenging: H

    
    S reacts with peroxynitrite and superoxide.
    
  • Mitochondrial Preservation: Maintenance of ATP production during ischemia/reperfusion events.

Pathway Visualization

DCYSee_Mechanismcluster_extExtracellular Spacecluster_cytoCytosolcluster_mitoMitochondriaDCYSee_ExtD-CYSee(Lipophilic)DCYSee_IntD-CYSee(Intracellular)DCYSee_Ext->DCYSee_IntPassive DiffusionDCysD-CysteineDCYSee_Int->DCysHydrolysisMP33-Mercaptopyruvate(3MP)DCys->MP3Oxidative DeaminationEsteraseEsterasesEsterase->DCYSee_IntCatalysisDAODAO(D-Amino Acid Oxidase)DAO->DCysMST33-MST(Sulfurtransferase)MP3->MST3TransportH2SH2S(Hydrogen Sulfide)MST3->H2SDesulfurationProtMitochondrialProtectionH2S->ProtPersulfidation / ROS Scavenging

Caption: Figure 1. Metabolic activation of D-CYSee. The compound crosses the membrane, is hydrolyzed to D-Cysteine, and processed by DAO/3-MST to generate antioxidant H

Comparative Analysis: D-CYSee vs. Standard Thiols

The following table contrasts D-CYSee with N-Acetylcysteine (NAC) and L-Cysteine Ethyl Ester (L-CYSee).

FeatureThis compound (D-CYSee)L-Cysteine Ethyl Ester (L-CYSee)N-Acetylcysteine (NAC)
Cell Permeability High (Lipophilic ester)High (Lipophilic ester)Low (Charged carboxyl at pH 7.4)
H

S Source
Yes (via DAO/3-MST)Yes (via CBS/CSE)Minimal (Indirect)
Toxicity Risk Low (Metabolically isolated)Moderate (Excitotoxicity risk)Low
Primary Enzyme D-Amino Acid Oxidase (DAO)Cystathionine

-Synthase (CBS)
Glutathione Synthetase
Key Application Opioid Respiratory Rescue, Renal IschemiaGeneral AntioxidantAPAP Toxicity, Mucolytic

Experimental Protocols

Synthesis of this compound

Note: This protocol is adapted for research-grade synthesis. Standard safety precautions for handling thiols and acid chlorides apply.

Reagents: D-Cysteine hydrochloride, Absolute Ethanol, Thionyl Chloride.

  • Preparation: Suspend D-Cysteine hydrochloride (10 g) in absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Activation: Cool the solution to 0°C in an ice bath. Dropwise add thionyl chloride (1.2 equivalents) over 30 minutes. Caution: Exothermic reaction releasing HCl gas.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3-4 hours. The solution should become clear.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Neutralization: Dissolve the residue in a minimal amount of water, neutralize with sodium bicarbonate, and extract immediately with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    , filter, and concentrate to yield D-CYSee as an oil or low-melting solid. Store under inert gas at -20°C to prevent oxidation to the disulfide (D-cystine diethyl ester).
In Vitro H S Release Assay (Methylene Blue Method)

Objective: Validate D-CYSee as a functional H

  • Incubation: Prepare cell lysate (e.g., HEK293 cells) or purified DAO/3-MST enzyme solution in PBS (pH 7.4).

  • Treatment: Add D-CYSee (10-500 µM) to the lysate. Incubate at 37°C for 30-60 minutes.

  • Trapping: Add Zinc Acetate (1% w/v) to trap evolved H

    
    S as Zinc Sulfide (ZnS).
    
  • Colorimetry: Add N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl) followed by FeCl

    
     (30 mM in 1.2 M HCl).
    
  • Quantification: Incubate for 15 minutes in the dark. Measure absorbance at 670 nm . Calculate H

    
    S concentration against a NaHS standard curve.
    
In Vivo Opioid Respiratory Rescue Workflow

Context: D-CYSee reverses morphine-induced respiratory depression without affecting analgesia.

Experimental_WorkflowStep1BaselineBlood Gas Analysis(pH, pCO2, pO2)Step2Morphine Admin(10 mg/kg IV)Step1->Step2Step3Induction Period(15 min)Confirm Respiratory DepressionStep2->Step3Step4D-CYSee Admin(500 µmol/kg IV)Step3->Step4Step5Post-TreatmentBlood Gas (15-60 min)Step4->Step5Step6Analgesia Testing(Tail Flick Latency)Step4->Step6Parallel Assessment

Caption: Figure 2. Workflow for assessing D-CYSee efficacy in reversing Opioid-Induced Respiratory Depression (OIRD).

References

  • Gaston, B. et al. (2021).[2][4] "this compound Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats."[2] Frontiers in Pharmacology. Link

  • Shibuya, N. & Kimura, H. (2013).[4] "Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential." Frontiers in Endocrinology. Link

  • Mendoza, J. et al. (2013).[2][4] "L-Cysteine ethyl ester reverses the deleterious effects of morphine on arterial blood-gas chemistry in tracheotomized rats."[2] Respiratory Physiology & Neurobiology. Link

  • Giustarini, D. et al. (2012).[5] "N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential."[5][6] Biochemical Pharmacology. Link

Technical Guide: D-Cysteine Ethyl Ester in Pharmaceutical Synthesis and Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-Cysteine Ethyl Ester as a Precursor for Pharmaceutical Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (D-CEE) represents a pivotal shift in the utilization of chiral thiols for drug development. Unlike its L-isomer, which is rapidly metabolized into protein synthesis pathways or degraded by stereoselective enzymes, D-CEE offers enhanced metabolic stability while retaining high cell permeability and nucleophilic utility. This guide details the application of D-CEE as both a pharmacological precursor (prodrug for intracellular D-cysteine delivery) and a synthetic precursor (chiral building block for thiazolidine-based therapeutics).

Chemical Profile & Stereochemical Advantage

The "D" Isomer Advantage

In pharmaceutical synthesis, the choice of the D-enantiomer is deliberate. While L-cysteine ethyl ester is biologically active, it is subject to rapid enzymatic desulfuration and incorporation into proteins. D-CEE resists these specific metabolic routes, allowing for:

  • Sustained Bioavailability: Longer half-life in plasma compared to L-analogs.

  • Targeted Redox Modulation: Acts as a specific reductant without interfering with L-amino acid homeostasis.

  • Stereoselective Thiazolidine Formation: Yields specific diastereomers when reacted with chiral aldehydes, crucial for creating stable prodrugs.

Physicochemical Properties
PropertySpecificationRelevance
CAS Number 75521-14-1 (HCl salt)Unique identifier for the D-isomer.
Molecular Weight 185.67 g/mol (HCl salt)Low MW facilitates rapid diffusion.
Lipophilicity (LogP) ~0.8 (Est.)Higher than free cysteine; ensures membrane permeability.
Solubility >50 mg/mL in WaterHighly soluble, suitable for aqueous formulations.
pKa (Thiol) ~8.3Nucleophilic at physiological pH.

Therapeutic Applications: The "Active" Precursor

D-CEE acts as a precursor to intracellular D-cysteine, a potent antioxidant that reverses specific drug-induced pathologies.

Reversal of Opioid-Induced Respiratory Depression (OIRD)

Recent breakthroughs identify D-CEE as a lead candidate for reversing OIRD without compromising analgesia—a critical limitation of current antagonists like Naloxone.

  • Mechanism: Morphine inhibits the Excitatory Amino Acid Transporter 3 (EAAT3), depleting intracellular cysteine and causing oxidative stress in respiratory control centers.

  • D-CEE Action: It bypasses EAAT3 via passive diffusion (due to the ester group), hydrolyzes intracellularly to D-cysteine, and restores the redox potential, normalizing breathing.

Visualization: OIRD Reversal Pathway

OIRD_Mechanism Morphine Morphine Binding EAAT3_Block Inhibition of EAAT3 Transporter Morphine->EAAT3_Block Cys_Depletion Intracellular Cysteine Depletion EAAT3_Block->Cys_Depletion ROS ROS Accumulation (Oxidative Stress) Cys_Depletion->ROS Resp_Depression Respiratory Depression ROS->Resp_Depression DCEE_Entry D-CEE Administration (Cell Permeant) Hydrolysis Intracellular Hydrolysis to D-Cysteine DCEE_Entry->Hydrolysis  Bypasses EAAT3 Redox_Restore Restoration of Redox Balance Hydrolysis->Redox_Restore Redox_Restore->ROS  Neutralizes Recovery Normal Breathing (Analgesia Preserved) Redox_Restore->Recovery

Caption: Mechanism of D-CEE in reversing Opioid-Induced Respiratory Depression (OIRD) by bypassing blocked transporters.

Synthetic Utility: Thiazolidine Prodrug Construction

D-CEE is a critical reagent for "masking" reactive aldehyde drugs. The reaction between the aminothiol of D-CEE and an aldehyde yields a Thiazolidine , a heterocycle that hydrolyzes slowly in vivo to release the active aldehyde.

Why Use D-CEE for Prodrugs?
  • Aldehyde Stabilization: Protects reactive aldehydes (e.g., antisickling agents like TD-7 or vanillin derivatives) from first-pass metabolism.

  • Controlled Release: The hydrolysis rate of the thiazolidine ring is pH-dependent.

  • Toxicological Safety: Unlike L-cysteine adducts, the D-cysteine byproduct is less likely to interfere with protein synthesis or metabolic signaling upon release.

Reaction Mechanism

The synthesis involves a condensation reaction where the amine attacks the carbonyl carbon, followed by cyclization by the thiol group.

Thiazolidine_Synthesis Aldehyde Active Aldehyde Drug (R-CHO) Imine Hemithioaminal / Imine Intermediate Aldehyde->Imine + D-CEE DCEE This compound (Nucleophile) DCEE->Imine Thiazolidine Thiazolidine Prodrug (Stable Heterocycle) Imine->Thiazolidine - H2O (Cyclization) Release In Vivo Hydrolysis (Releases Active Drug) Thiazolidine->Release Physiological pH

Caption: Synthetic pathway for protecting aldehyde drugs using D-CEE to form stable thiazolidine prodrugs.

Experimental Protocols

Protocol A: Synthesis of this compound Hydrochloride

Use this protocol to generate high-purity precursor from D-cysteine.

Reagents: D-Cysteine (CAS 921-01-7), Absolute Ethanol, Thionyl Chloride (SOCl2).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Flush with nitrogen.

  • Solvation: Suspend 5.0 g (41.3 mmol) of D-cysteine in 50 mL of absolute ethanol. Cool the suspension to 0°C using an ice bath.

  • Activation: Dropwise, add 4.5 mL (62.0 mmol) of thionyl chloride over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Reflux: Remove the ice bath and heat the mixture to reflux (80°C) for 4–6 hours. The solution should become clear.

  • Isolation: Concentrate the solution under reduced pressure (rotary evaporator) to remove solvent and excess SOCl2.

  • Purification: Triturate the resulting residue with cold diethyl ether to precipitate the product. Filter and dry under vacuum.

  • Yield: Expect ~6.5 g (85%) of white crystalline solid (D-CEE·HCl).

Protocol B: General Synthesis of Thiazolidine Prodrug

Use this protocol to conjugate D-CEE with an aldehyde payload.

  • Dissolution: Dissolve 1.0 eq of the target aldehyde and 1.1 eq of this compound HCl in a 1:1 mixture of Ethanol/Water.

  • Buffering: Adjust pH to ~6.0–7.0 using Potassium Acetate (KOAc) to liberate the free amine without oxidizing the thiol.

  • Reaction: Stir at room temperature for 2–12 hours. Monitor consumption of aldehyde by TLC or HPLC.

  • Extraction: Evaporate ethanol. Extract the aqueous phase with Ethyl Acetate (3x).

  • Drying: Dry organic layers over anhydrous Na2SO4 and concentrate.

  • Result: The thiazolidine derivative is typically obtained as a diastereomeric mixture (cis/trans).

Quality Control & Analytics

To ensure scientific integrity, the following parameters must be verified for every batch of D-CEE synthesized or purchased.

TestMethodAcceptance Criteria
Identity 1H-NMR (D2O)Triplet at ~1.3 ppm (CH3), Quartet at ~4.3 ppm (CH2), Multiplets at 3.0-4.5 ppm (Cys backbone).
Purity HPLC (C18 Column)>98.0% (AUC). Mobile phase: 0.1% TFA in Water/Acetonitrile.
Chiral Purity Chiral HPLC>99% ee (Must confirm absence of L-isomer).
Free Thiol Ellman’s Reagent>95% free thiol content (to ensure no oxidation to cystine dimer).

References

  • Getsy, P. M., et al. (2022). this compound Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats.[1][2][3] Frontiers in Pharmacology. Available at: [Link]

  • Lewis, S. J., et al. (2024). The cell-permeant antioxidant D-thiol ester this compound overcomes physical dependence to morphine.[4] Frontiers in Pharmacology. Available at: [Link][4]

  • ResearchGate. Simple derivatization of aldehydes with D-cysteine and their determination. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for Using D-Cysteine Ethyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Utility

D-Cysteine ethyl ester (H-D-Cys-OEt) is a critical building block in the synthesis of retro-inverso peptides, cyclic therapeutic candidates, and mirror-image proteins. Its ethyl ester protection serves two distinct roles: it prevents C-terminal polymerization during chain elongation and modulates solubility in organic solvents (e.g., DMF, DCM) compared to free amino acids.

However, the use of D-Cys-OEt presents specific chemical challenges that differ from standard L-amino acid derivatives:

  • Racemization Risk: While the ethyl ester itself is stable, the coupling of Cysteine derivatives is notoriously prone to racemization (epimerization) due to the high acidity of the

    
    -proton, exacerbated by the electron-withdrawing ester and thiol groups.
    
  • Oxidation Sensitivity: The free thiol is susceptible to rapid oxidation into disulfides (cystine), which can lead to polymerization or insoluble aggregates.

  • Nucleophilicity: In Native Chemical Ligation (NCL), D-Cys-OEt acts as the nucleophilic component. The ester group allows for subsequent C-terminal modification (e.g., hydrazinolysis) but requires careful handling to prevent premature hydrolysis.

This guide provides field-proven protocols to mitigate these risks, ensuring high stereochemical purity and yield.

Material Science & Handling

Compound: this compound Hydrochloride (H-D-Cys-OEt


 HCl)
Storage:  -20°C, under Argon/Nitrogen. Hygroscopic.
Critical Handling Directives
  • Salt Form vs. Free Base: The commercial product is almost always the hydrochloride salt. Do not store the free base; it oxidizes and polymerizes rapidly. Neutralize in situ only immediately prior to reaction.

  • Solubility: Highly soluble in water, DMSO, and DMF. Sparingly soluble in non-polar solvents (DCM) unless neutralized.

  • Thiol Quantitation: Before critical couplings, verify thiol content using Ellman’s Reagent (DTNB). Purity should be >98% free thiol.

Protocol A: Solution Phase Coupling (Fragment Condensation)

This protocol describes the coupling of an N-protected amino acid or peptide fragment (Pg-AA-OH) to H-D-Cys-OEt.

Objective: Form an amide bond while suppressing racemization of the activated carboxyl component and preventing oxidation of the D-Cys thiol.

Reagents & Stoichiometry[1][2]
ComponentEquivalent (Eq)RoleNotes
Carboxyl Component (Pg-AA-OH)1.0ElectrophileFmoc or Boc protected
H-D-Cys-OEt

HCl
1.1 - 1.2NucleophileSlight excess ensures complete consumption of valuable carboxyl component
Coupling Reagent (EDC

HCl)
1.1ActivatorPreferred over HATU for Cys to reduce racemization risk [1]
Additive (Oxyma Pure or HOBt)1.1Racemization SuppressorOxyma is superior to HOBt for safety and efficacy [2]
Base (TMP / Collidine)2.2 - 2.5NeutralizerCRITICAL: Use weak bases (Collidine/TMP) instead of DIEA to minimize base-catalyzed racemization [3]
Solvent (DMF or DCM/DMF)N/AMediumAnhydrous, degassed
Step-by-Step Procedure
  • Preparation:

    • Dissolve Pg-AA-OH and Oxyma Pure in minimal anhydrous DMF/DCM (1:1 v/v) under nitrogen.

    • Cool the solution to 0°C in an ice bath. Low temperature is the primary defense against racemization.

  • Activation:

    • Add EDC · HCl to the cooled mixture. Stir for 5 minutes.

    • Note: Pre-activation is minimized to prevent extensive active ester hydrolysis or rearrangement.

  • Nucleophile Neutralization (In Situ):

    • In a separate vial, dissolve H-D-Cys-OEt · HCl in minimal DMF.

    • Add 2,4,6-Collidine (TMP). Verify pH is 7.5–8.0 (damp pH paper). Do not exceed pH 8.5.

    • Immediately transfer this solution to the activated carboxyl mixture.

  • Coupling:

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2–4 hours.

    • Monitoring: Monitor by TLC or HPLC. The free amine spot (ninhydrin positive) should disappear.

  • Workup:

    • Dilute with EtOAc. Wash effectively with:

      • 5% Citric acid (removes base/EDC).

      • Water.[1]

      • 5% NaHCO

        
         (removes unreacted acid/Oxyma).
        
      • Brine.[2]

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
Workflow Logic (Graphviz)

CouplingWorkflow Start Start: Weigh Reagents Act Activation (0°C) Pg-AA-OH + Oxyma + EDC Start->Act Neut Neutralization H-D-Cys-OEt.HCl + Collidine Start->Neut Mix Coupling Reaction (0°C -> RT, 4h) Act->Mix Add Activated Ester Neut->Mix Add Neutralized Amine QC QC Check (HPLC/TLC) Mix->QC QC->Mix Incomplete (Add Reagent) Workup Acid/Base Wash Isolate Product QC->Workup Conversion >95%

Caption: Optimized solution-phase coupling workflow emphasizing parallel activation and neutralization to minimize side reactions.

Protocol B: Native Chemical Ligation (NCL)

Context: Using H-D-Cys-OEt as the N-terminal nucleophile to ligate with a peptide thioester. This generates a peptide with an internal D-Cysteine and a C-terminal ethyl ester.

Mechanism: Reversible transthioesterification followed by an irreversible S-to-N acyl shift.[3]

Reagents
  • Peptide Thioester: C-terminal thioester (e.g., -MPAA, -MESNa).

  • Nucleophile: H-D-Cys-OEt

    
     HCl.
    
  • Ligation Buffer: 6M Guanidine HCl (GnHCl), 0.2M Sodium Phosphate, pH 7.0.

  • Catalyst: 4-Mercaptophenylacetic acid (MPAA) or Thiophenol (50 mM).

  • Reductant: TCEP

    
     HCl (20–50 mM). Essential to keep D-Cys reduced.
    
Procedure
  • Degassing: Sparge the Ligation Buffer with Argon for 15 minutes. Oxygen is the enemy of NCL.

  • Dissolution:

    • Dissolve the Peptide Thioester (1.0 eq) and H-D-Cys-OEt

      
       HCl (1.5 eq) in the buffer.
      
    • Final peptide concentration should be 2–5 mM . High concentration favors ligation over hydrolysis.

  • Additives:

    • Add MPAA (50 mM) to catalyze the thiol exchange.

    • Add TCEP (30 mM) to prevent disulfide formation.

  • pH Adjustment:

    • Adjust pH to 6.8–7.2 using degassed NaOH/HCl.

    • Note: pH > 7.5 promotes thioester hydrolysis; pH < 6.5 slows the S-to-N shift.

  • Incubation:

    • Stir under Argon at 25°C - 37°C.

    • Monitor by LC-MS. Look for the disappearance of the thioester (-150 Da shift approx) and appearance of the ligated product.

  • Desalting:

    • Once complete (usually 4–24h), acidify to pH 3 with dilute TFA to quench.

    • Purify via semi-prep HPLC immediately to remove Guanidine and MPAA.

Mechanistic Visualization (Graphviz)

NCL_Mechanism Thioester Peptide-C(O)-SR (Thioester) Inter Thioester Intermediate (Transthioesterification) Thioester->Inter + MPAA (Catalyst) DCys H-D-Cys-OEt (Nucleophile) DCys->Inter Transition S-to-N Acyl Shift (Irreversible) Inter->Transition Spontaneous Product Ligated Peptide (Native Amide Bond) Transition->Product Stable Amide

Caption: NCL mechanism: The D-Cys thiolate attacks the thioester (reversible), followed by the rapid, irreversible S-N shift to form the peptide bond.

Protocol C: Deprotection (Saponification)

Objective: Hydrolyze the ethyl ester to the free acid (-COOH) without racemizing the D-Cys center.

Challenge: Direct base hydrolysis (NaOH) often racemizes C-terminal Cysteine due to the formation of a dehydroalanine intermediate or direct proton abstraction.

Recommended Method: Lithium Hydroxide (LiOH) in THF/Water at low temperature.

  • Dissolve the protected peptide in THF:Water (3:1).

  • Cool to 0°C.

  • Add LiOH (2.0 eq).

  • Monitor closely by HPLC. Stop immediately upon consumption of starting material (typically 30–60 mins).

  • Neutralize with cold 1M HCl to pH 3–4.

  • Extract or lyophilize immediately.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Racemization (>5% L-isomer) Base concentration too high or activation time too long.Switch to Collidine/Oxyma system. Keep T < 0°C during base addition.
Low Yield (Coupling) Oxidation of D-Cys-OEt starting material.Test starting material with Ellman's reagent. Add TCEP if necessary.
Thioester Hydrolysis (NCL) pH > 7.5 or low peptide concentration.Readjust pH to 7.0. Increase concentration to >3mM.
Insoluble Precipitate Disulfide formation (Cystine).Add TCEP or DTT to the buffer.

References

  • Han, Y., et al. (1997). "Racemization-free coupling of cysteine derivatives." Journal of Organic Chemistry, 62(13), 4307-4312. Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 15(37), 9394-9403. Link

  • Carpino, L. A., et al. (2002). "Racemization of Cysteine during Peptide Synthesis." Journal of Organic Chemistry, 67(19), 6856-6857. Link

  • Dawson, P. E., et al. (1994). "Synthesis of proteins by native chemical ligation." Science, 266(5186), 776-779. Link

  • BenchChem Technical Support. (2025). "Handling and Storage of Cysteine Ethyl Ester Hydrochloride." Link

Sources

D-Cysteine Ethyl Ester: A Versatile Tool for Probing and Mitigating Cellular Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Cellular Oxidation

Reactive oxygen species (ROS) are a natural byproduct of aerobic metabolism, playing a crucial role in cellular signaling and homeostasis.[1] However, an imbalance between ROS production and the cell's antioxidant capacity leads to a state of oxidative stress, a condition implicated in a wide array of pathologies including neurodegenerative diseases, cancer, and cardiovascular disorders.[2][3] Consequently, the ability to study and modulate the cellular redox environment is of paramount importance in both basic research and drug development.

This application note details the use of D-cysteine ethyl ester as a sophisticated tool to investigate and counteract oxidative stress in cellular models. Unlike its proteinogenic L-enantiomer, D-cysteine exhibits unique metabolic pathways and biological effects.[4] Its ethyl ester derivative provides a cell-permeant prodrug approach to elevate intracellular D-cysteine levels, offering a nuanced method for manipulating cellular redox state and studying its consequences. We will delve into the mechanism of action, provide detailed protocols for its application, and discuss its advantages in the context of oxidative stress research.

The Rationale for this compound: Beyond Conventional Antioxidants

Traditionally, researchers have employed a variety of antioxidant compounds to study and mitigate oxidative stress. However, many of these molecules suffer from limitations such as poor cell permeability and non-specific reactivity. This compound emerges as a superior alternative due to a combination of advantageous properties:

  • Enhanced Cell Permeability: The ethyl ester moiety renders the molecule more lipophilic, facilitating its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bond, releasing D-cysteine and effectively trapping it within the cytoplasm. This ensures high intracellular concentrations that would be difficult to achieve with the less permeable D-cysteine.[5][6]

  • Unique Metabolic Pathway: D-cysteine is not a substrate for the typical L-cysteine metabolic pathways involved in protein synthesis.[2] Instead, it is primarily metabolized by the peroxisomal enzyme D-amino acid oxidase (DAO).[3][7] This provides a distinct and potentially more targeted mechanism of action compared to L-cysteine-based antioxidants.

  • Generation of a Key Signaling Molecule: The metabolism of D-cysteine by DAO produces 3-mercaptopyruvate, which is then converted by 3-mercaptopyruvate sulfurtransferase (3MST) into hydrogen sulfide (H₂S), a gaseous signaling molecule with potent cytoprotective and antioxidant properties.[2][8][9] This H₂S-mediated pathway offers a unique mechanism for cellular protection against oxidative insults.

Mechanism of Action: A Two-Pronged Approach to Cytoprotection

The cytoprotective effects of this compound against oxidative stress are primarily attributed to the downstream actions of its metabolic product, hydrogen sulfide.

  • Intracellular Delivery and Conversion: this compound readily crosses the cell membrane. Intracellular esterases then hydrolyze it to D-cysteine.

  • Enzymatic Production of H₂S: D-cysteine is a substrate for D-amino acid oxidase (DAO), which converts it to 3-mercaptopyruvate. Subsequently, 3-mercaptopyruvate sulfurtransferase (3MST) utilizes 3-mercaptopyruvate to generate H₂S.[2][4][9]

  • H₂S-Mediated Antioxidant Effects: H₂S can directly scavenge a variety of reactive oxygen and nitrogen species. Furthermore, it can enhance the endogenous antioxidant capacity of the cell by promoting the nuclear translocation of Nrf2, a master regulator of antioxidant gene expression, and by increasing the levels of glutathione (GSH), a key intracellular antioxidant.

D_cysteine_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DCEE_ext This compound DCEE_int This compound DCEE_ext->DCEE_int Passive Diffusion DCys D-Cysteine DCEE_int->DCys Hydrolysis MP 3-Mercaptopyruvate DCys->MP Oxidative deamination H2S Hydrogen Sulfide (H₂S) MP->H2S Sulfur Transfer Protection Cytoprotection (ROS Scavenging, ↑GSH) H2S->Protection Esterases Intracellular Esterases Esterases->DCEE_int DAO D-Amino Acid Oxidase (DAO) DAO->DCys MST 3-Mercaptopyruvate Sulfurtransferase (3MST) MST->MP

Fig. 1: Intracellular metabolism of this compound.

Applications in Oxidative Stress Research

This compound is a valuable tool for a variety of in vitro applications aimed at understanding and combating oxidative stress.

ApplicationExperimental ModelKey Parameters to MeasureExpected Outcome
Cytoprotection Studies Cultured cells (e.g., neuronal cells, endothelial cells, hepatocytes) exposed to oxidative insults (e.g., H₂O₂, menadione, tert-butyl hydroperoxide).[2]Cell viability (MTT, LDH assays), apoptosis markers (caspase activity, TUNEL staining).Increased cell survival and reduced apoptosis in this compound pre-treated cells.
Mechanistic Investigations Cell lines with modulated expression of DAO or 3MST.Intracellular ROS levels (e.g., using DCFDA or CellROX dyes), intracellular glutathione (GSH) levels.[1]Attenuation of the protective effects of this compound in cells with deficient H₂S production pathways.
Drug Screening High-throughput screening of compound libraries in the presence of an oxidative stressor.Cellular viability or a specific marker of oxidative damage.Identification of compounds that synergize with or antagonize the protective effects of this compound.

Experimental Protocols

Protocol 1: Assessing the Cytoprotective Effect of this compound Against H₂O₂-Induced Oxidative Stress

This protocol provides a framework for evaluating the ability of this compound to protect cultured cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

Materials:

  • This compound Hydrochloride (CAS: 75521-14-1)[10][11]

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Hydrogen Peroxide (H₂O₂) solution (30%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment with this compound:

    • Prepare a stock solution of this compound hydrochloride in sterile water or PBS. Further dilute in complete cell culture medium to achieve the desired final concentrations (a suggested starting range is 100 µM to 1 mM).

    • Remove the old medium from the cells and replace it with medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

    • Incubate for 4-6 hours to allow for cellular uptake and metabolism.

  • Induction of Oxidative Stress:

    • Prepare a fresh working solution of H₂O₂ in serum-free medium. The optimal concentration of H₂O₂ should be determined empirically for your specific cell line to induce approximately 50% cell death (a common starting range is 100-500 µM).

    • Remove the this compound-containing medium and add the H₂O₂ solution to the appropriate wells.

    • Incubate for the desired time (e.g., 4-24 hours).

  • Assessment of Cell Viability (MTT Assay):

    • After the incubation period, remove the H₂O₂-containing medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control group.

    • Plot a dose-response curve to determine the protective effect of this compound.

Self-Validating System and Controls:

  • Untreated Control: Cells cultured in normal medium without any treatment. Represents 100% viability.

  • Vehicle Control: Cells treated with the vehicle used to dissolve this compound.

  • H₂O₂ Only Control: Cells treated only with H₂O₂ to establish the level of oxidative damage.

  • This compound Only Control: Cells treated only with the highest concentration of this compound to ensure it is not toxic to the cells.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with This compound (or Vehicle) incubate1->pretreat incubate2 Incubate 4-6h pretreat->incubate2 induce Induce Oxidative Stress (H₂O₂) incubate2->induce incubate3 Incubate 4-24h induce->incubate3 mtt MTT Assay incubate3->mtt read Measure Absorbance mtt->read analyze Data Analysis read->analyze

Sources

Using D-cysteine ethyl ester to counteract opioid-induced respiratory depression

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reversal of Opioid-Induced Respiratory Depression (OIRD) using D-Cysteine Ethyl Ester (D-CYSee) [1]

Executive Summary

Opioid-Induced Respiratory Depression (OIRD) remains the primary cause of death in opioid overdose and a limiting factor in clinical pain management. The current standard of care, Naloxone, is a competitive antagonist that reverses respiratory depression but also abolishes analgesia and precipitates acute withdrawal.

This guide details the application of This compound (D-CYSee) , a cell-permeable thiol ester, to selectively reverse OIRD.[2] Unlike Naloxone, D-CYSee targets the intracellular redox imbalances in the brainstem respiratory centers (specifically the Pre-Bötzinger Complex) without displacing opioids from


-opioid receptors. This protocol provides the methodology for preparation, administration, and validation of D-CYSee efficacy in rodent models.

Mechanistic Grounding & Rationale

The Redox Hypothesis of OIRD

Traditional dogma suggests OIRD is solely a result of membrane hyperpolarization via G-protein coupled potassium channels. However, recent evidence identifies a critical metabolic component:

  • Opioid Action: Activation of

    
    -opioid receptors in the brainstem causes mitochondrial dysfunction.
    
  • ROS Accumulation: This dysfunction leads to a spike in Reactive Oxygen Species (ROS), creating a localized oxidative stress environment.

  • Respiratory Inhibition: The redox imbalance inhibits the excitability of respiratory rhythm-generating neurons in the Pre-Bötzinger Complex.

Why this compound (D-CYSee)?
  • Permeability: The ethyl ester modification renders the molecule lipophilic, allowing it to rapidly cross the Blood-Brain Barrier (BBB) and cell membranes.

  • Stereoselectivity: The D-isomer is utilized to avoid the neurotoxicity associated with L-cysteine (which can act as an excitotoxin at NMDA receptors).

  • Mechanism: Intracellular esterases hydrolyze D-CYSee to D-Cysteine. D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3-MST) convert this substrate into Hydrogen Sulfide (H2S) and support Glutathione (GSH) synthesis. These species scavenge ROS and restore neuronal excitability.

Mechanism Opioid Opioid (Fentanyl/Morphine) MuRec µ-Opioid Receptor Opioid->MuRec Analgesia Analgesia Preserved Opioid->Analgesia Pathway Unaffected Mito Mitochondrial Dysfunction MuRec->Mito Signaling ROS ROS Accumulation (Superoxide/H2O2) Mito->ROS RespDep Respiratory Depression (Pre-Bötzinger Inhibition) ROS->RespDep Inhibits Rhythm DCYSee This compound (D-CYSee) CellEntry Cell Entry & Hydrolysis DCYSee->CellEntry Crosses BBB H2S H2S / Glutathione (Redox Rescue) CellEntry->H2S Enzymatic Conversion H2S->ROS Scavenges Recovery Restored Breathing H2S->Recovery Restores Drive

Figure 1: Mechanism of Action. D-CYSee bypasses the receptor blockade, acting downstream to correct the metabolic defect causing respiratory failure.

Material Preparation

Compound: this compound Hydrochloride (D-CYSee[3][4][5] • HCl) Molecular Weight: ~185.67 g/mol Storage: -20°C, desiccated. Hygroscopic.

Preparation Protocol (Must be Fresh)

Critical Note: Ethyl esters are prone to hydrolysis in aqueous solution. Do not prepare stock solutions for long-term storage.

  • Calculate Dosage: The standard effective dose in Sprague Dawley rats is 500 µmol/kg (IV).

    • Example: For a 300g rat:

      • 
        .
        
  • Vehicle: Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS, pH 7.4).

  • Solubilization:

    • Weigh the required amount of D-CYSee solid.

    • Dissolve in vehicle to achieve a concentration allowing an injection volume of ~1 mL/kg (e.g., ~28 mg/mL).

    • Vortex briefly. The solution should be clear and colorless.

    • Use within 30 minutes of preparation.

Experimental Protocols

Protocol A: Whole-Body Plethysmography (Respiratory Assessment)

Objective: Quantify the reversal of opioid-induced respiratory depression in conscious, freely moving rats.

Equipment:

  • Whole-Body Plethysmography (WBP) chamber (e.g., DSI Buxco or EMKA).

  • Bias flow supply and pressure transducer.

  • Automated analysis software (FinePointe or similar).[6]

Workflow:

  • Acclimation: Place rat in WBP chamber for 30–60 minutes to stabilize baseline breathing. Stress-induced hyperventilation will skew results; wait for "quiet breathing" (Frequency < 100-120 breaths/min depending on strain).

  • Baseline Recording (T = -10 min): Record 10 minutes of stable baseline data.

  • Opioid Challenge (T = 0):

    • Remove rat, administer Morphine Sulfate (10 mg/kg, IV) or Fentanyl (dose varies, e.g., 20-60 µg/kg IV) .

    • Note: IV administration via an indwelling jugular catheter is preferred to avoid handling stress during the experiment. If IP is used, account for slower onset.

    • Return rat to chamber immediately.

  • Depression Phase (T = 0 to +15 min): Monitor the drop in Minute Ventilation (MV). Expect a 40–60% reduction from baseline.

  • Rescue Injection (T = +15 min):

    • Administer D-CYSee (500 µmol/kg, IV) .

    • Control Group: Administer equivalent volume of Saline.

  • Recovery Phase (T = +15 to +60 min): Continue recording.

    • Success Criteria: Rapid restoration of Minute Ventilation and Tidal Volume within 5–10 minutes post-injection.

Protocol B: Tail-Flick Assay (Antinociception Assessment)

Objective: Verify that D-CYSee does not reverse analgesia.

Equipment:

  • Tail-Flick Analgesia Meter (Radiant heat source).

Workflow:

  • Baseline: Measure latency to tail withdrawal (cutoff 10s to prevent tissue damage). Average of 3 trials.

  • Opioid Injection: Administer Morphine (10 mg/kg IV).

  • Post-Opioid Measure (15 min): Verify analgesia (Latency should reach cutoff).

  • Treatment: Administer D-CYSee (500 µmol/kg IV).

  • Post-Treatment Measure (20, 30, 60 min):

    • Success Criteria: Latency remains at or near cutoff (high analgesia).

    • Comparison: A Naloxone-treated group would show latency returning to baseline (loss of analgesia).

Data Visualization & Analysis

Experimental Timeline

Timeline cluster_0 Phase 1: Induction cluster_1 Phase 2: Depression cluster_2 Phase 3: Rescue Acclimation Acclimation Baseline Baseline Acclimation->Baseline Opioid Injection\n(T=0) Opioid Injection (T=0) Baseline->Opioid Injection\n(T=0) Resp. Depression\n(T=0 to T+15) Resp. Depression (T=0 to T+15) Opioid Injection\n(T=0)->Resp. Depression\n(T=0 to T+15) D-CYSee Injection\n(T+15) D-CYSee Injection (T+15) Resp. Depression\n(T=0 to T+15)->D-CYSee Injection\n(T+15) Rapid Recovery\n(T+20) Rapid Recovery (T+20) D-CYSee Injection\n(T+15)->Rapid Recovery\n(T+20) Sustained Normal Breathing\n(T+60) Sustained Normal Breathing (T+60) Rapid Recovery\n(T+20)->Sustained Normal Breathing\n(T+60)

Figure 2: Experimental Workflow for Plethysmography.

Expected Results Summary
ParameterBaselineMorphine OnlyMorphine + NaloxoneMorphine + D-CYSee
Minute Ventilation (MV) 100%~40-50%100% (Restored)90-100% (Restored)
Blood Oxygen (PaO2) ~85 mmHg< 60 mmHg> 80 mmHg> 80 mmHg
Analgesia (Tail Flick) ~3 sec> 10 sec (Cutoff)~3 sec (Lost)> 10 sec (Preserved)
Sedation NoneHighReversed (Alert)High (Preserved)

Troubleshooting & Tips

  • Solubility Issues: If D-CYSee does not dissolve immediately, check the pH of your saline. It is most stable and soluble in slightly acidic to neutral pH. Do not heat the solution, as this accelerates ester hydrolysis.

  • Route of Administration:

    • IV (Intravenous): Recommended for immediate effects (within seconds/minutes).

    • IP (Intraperitoneal): Possible, but onset will be delayed (10–20 mins) and peak effect blunted.

  • Dose Scaling: If moving from Rat to Mouse, metabolic scaling is required. A mouse dose is typically 2x the rat dose on a mg/kg basis, but 500 µmol/kg is a high molar dose; pilot studies in mice should range 500–1000 µmol/kg.

  • Control Groups: Always include a "Vehicle + D-CYSee" group to ensure the ester itself does not act as a respiratory stimulant in the absence of opioids (it generally does not).

References

  • Gaston, B., et al. (2021).[1][7][8] this compound reverses the deleterious effects of morphine on breathing and arterial blood-gas chemistry in freely-moving rats. Frontiers in Pharmacology. Link

  • Getsy, P. M., et al. (2022).[7][8] S-Nitroso-L-Cysteine Stereoselectively Blunts the Deleterious Effects of Fentanyl on Breathing. Frontiers in Physiology. Link

  • Mendoza, J., et al. (2013).[7][9] L-Cysteine ethyl ester reverses the deleterious effects of morphine on arterial blood-gas chemistry in tracheotomized rats. Respiratory Physiology & Neurobiology. Link

  • Dahan, A., et al. (2010).[10] Incidence, reversal, and prevention of opioid-induced respiratory depression. Anesthesiology. Link

  • Baby, S. M., et al. (2021). Opioid-induced respiratory depression: mechanisms and potential rescue strategies. American Journal of Physiology-Lung Cellular and Molecular Physiology. Link

Sources

High-Precision Chromatographic Quantification and Enantiomeric Resolution of D-Cysteine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-DCEE-2025

Executive Summary

This guide details a dual-methodology approach for the rigorous analysis of D-Cysteine Ethyl Ester (D-CEE) . Unlike stable amino acids, D-CEE presents a "double-jeopardy" stability challenge: the thiol (-SH) group is prone to rapid oxidation to form disulfides (cystine dimers), and the ethyl ester moiety is susceptible to hydrolysis in alkaline environments.

To address these challenges, we present two distinct, self-validating protocols:

  • Achiral Quantitative Assay: Uses DTNB (Ellman’s Reagent) derivatization to specifically quantify the active free thiol content, ensuring that oxidized dimers are not misidentified as active drug substance.

  • Chiral Purity Analysis: Utilizes a Crown Ether (Crownpak CR(+)) stationary phase under acidic conditions to resolve D- and L-enantiomers without derivatization, preventing racemization artifacts.

Chemical Context & Stability Challenges

Target Molecule: this compound (D-CEE) Molecular Weight: 149.21 g/mol (Free base)

The Stability Matrix

Reliable quantification requires understanding the degradation pathways.

Degradation ModeTriggerProductPrevention Strategy
Oxidation pH > 7.0, Metal ions (Fe, Cu), O₂D-Cystine Diethyl Ester (Dimer)Use EDTA; Maintain acidic pH (< 4.0) during storage.[1]
Hydrolysis pH > 8.0, MoistureD-Cysteine (Free Acid) + EthanolAvoid aqueous basic buffers for long periods.
Racemization High pH, High TempL-Cysteine Ethyl EsterUse direct chiral separation at low pH/Temp.

Sample Preparation & Handling

Critical Step: Improper handling is the primary source of error in thiol analysis.

Stock Solution Buffer (Stabilizing Vehicle):

  • Composition: 0.1% Perchloric Acid (HClO₄) + 1 mM EDTA in Water.

  • Rationale: Low pH prevents ester hydrolysis and slows oxidation; EDTA chelates trace metals that catalyze disulfide formation.

  • Storage: -20°C. Stable for < 24 hours at 4°C.

Protocol A: Achiral Quantification (Thiol-Specific)

Objective: Determine the molar concentration of active D-CEE. Principle: D-CEE reacts stoichiometrically (1:1) with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) at pH 8.0 to release the yellow 5-thio-2-nitrobenzoic acid (TNB) anion, detectable at 412 nm. This method filters out oxidized disulfide impurities which do not react.

Reagents
  • Derivatization Reagent: 2 mM DTNB in 50 mM Sodium Phosphate (pH 8.0).

  • Mobile Phase A: 10 mM Potassium Phosphate Monobasic (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

HPLC Conditions (Reverse Phase)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV/Vis @ 412 nm (Specific to TNB anion)
Injection Vol 10 µL
Derivatization Workflow (Pre-Column)
  • Prepare Sample: Dilute D-CEE stock to ~0.5 mM using the Stabilizing Vehicle.

  • Reaction: Mix 100 µL Sample + 900 µL Derivatization Reagent .

  • Incubation: Vortex and incubate at Room Temp for 5 minutes (Yellow color develops).

  • Injection: Inject immediately.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.06040
7.06040
7.1955
10.0955

Data Interpretation: The peak area at 412 nm corresponds to the released TNB, which is stoichiometrically equivalent to the free thiol (D-CEE). Impurities (disulfides) will not absorb at 412 nm significantly or will elute separately if they possess minor absorbance.

Protocol B: Chiral Purity (Enantiomeric Excess)

Objective: Quantify the L-isomer impurity in D-CEE. Principle: Direct chiral resolution using a Crown Ether stationary phase. The crown ether forms a host-guest complex with the primary ammonium group. Why this method? It operates at pH 1.5-2.0 . At this acidity, D-CEE is maximally stable against both oxidation and hydrolysis, ensuring the observed L-isomer is a process impurity, not an analytical artifact.

HPLC Conditions (Chiral)
ParameterSetting
Column Crownpak CR(+) (Daicel), 4.0 x 150 mm, 5 µm
Mobile Phase Perchloric Acid (HClO₄) pH 1.5 (Aq) / Methanol (90:10 v/v)
Flow Rate 0.4 - 0.6 mL/min
Temperature 10°C - 15°C (Cooling is critical for resolution)
Detection UV @ 200 nm or 210 nm
Reference L-Cysteine Ethyl Ester (for retention time confirmation)
Procedure
  • Sample Prep: Dissolve D-CEE directly in the Mobile Phase (pH 1.5). Concentration: 1.0 mg/mL.

  • Injection: 5-10 µL.

  • Elution Order: On Crownpak CR(+), the D-enantiomer usually elutes first for amino acids, but for esters, the order must be confirmed with standards. Typically, D-Cysteine elutes before L-Cysteine.

Note on Temperature: Crown ether columns rely on hydrogen bonding and inclusion complexation. Lower temperatures (10-15°C) significantly improve the separation factor (


) and peak shape.

Analytical Logic & Workflow Visualization

The following diagram illustrates the decision matrix and workflow for analyzing D-CEE, highlighting the "Double-Jeopardy" stability check.

DCEE_Analysis Sample This compound (Raw Sample) StabilityCheck CRITICAL: Stability Check Is the sample in Acidic Buffer + EDTA? Sample->StabilityCheck Split Analytical Path Split StabilityCheck->Split Yes (Proceed) PathA Path A: Quantification (Active Thiol Content) Split->PathA PathB Path B: Chiral Purity (Enantiomeric Excess) Split->PathB Deriv Derivatization: DTNB (pH 8.0) Target: Free -SH Group PathA->Deriv Rxn Reaction Product: TNB Anion (Yellow) Deriv->Rxn DetA Detection: UV 412 nm (Specific to Active Drug) Rxn->DetA ColB Column: Crownpak CR(+) Mobile Phase: pH 1.5 (HClO4) PathB->ColB CondB Condition: 10°C (Prevents Hydrolysis/Racemization) ColB->CondB DetB Detection: UV 210 nm (Separates D vs L) CondB->DetB

Caption: Dual-pathway workflow ensuring stability during analysis. Path A quantifies active thiol; Path B determines chiral purity.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups.[1] Archives of Biochemistry and Biophysics, 82(1), 70–77.

    • Context: The foundational method for DTNB derivatiz
  • Daicel Chiral Technologies. (n.d.). Crownpak CR(+) Instruction Manual. Chiral Technologies.

    • Context: Standard operating procedures for Crown Ether columns used in amino acid resolution.
  • Guan, X., et al. (2003). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 783(1), 281-288.
  • Werner, A., et al. (1994). Resolution of amino acid enantiomers by HPLC using a crown ether chiral stationary phase. Chromatographia, 39, 253.

Disclaimer: This protocol is for research and development purposes. Users must validate the method according to ICH Q2(R1) guidelines for their specific matrix.

Sources

Optimized Protocol for Assessing Cell Viability with D-Cysteine Ethyl Ester (D-CYSee)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Overcoming Thiol-Mediated Interference in Tetrazolium Assays

Abstract & Scientific Rationale

D-Cysteine Ethyl Ester (D-CYSee) is a cell-permeable derivative of D-cysteine that functions as a potent hydrogen sulfide (


) donor. Unlike L-cysteine, which feeds into protein synthesis and the cystathionine 

-synthase (CBS) pathway, D-CYSee is primarily metabolized by D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3-MST) to generate

intramitochondrially. This makes it a critical tool for studying gasotransmitter signaling and neuroprotection without the confounding variables of protein translation.

The Challenge: Standard metabolic assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) rely on cellular oxidoreductases to reduce a tetrazolium salt into a purple formazan crystal. However, D-CYSee contains a reactive sulfhydryl (thiol) group. Thiols are strong reducing agents that can chemically reduce MTT in the culture media, independent of cellular metabolism.

The Consequence: Failure to account for this interaction results in False Positives .[1] A toxic concentration of D-CYSee may appear "hyper-proliferative" because the compound itself generates the purple signal, masking cell death.

This guide provides a validated, washing-intensive protocol to eliminate this artifact, ensuring data integrity.

Mechanism of Action & Interference

To interpret viability data correctly, one must distinguish between the biological signal (mitochondrial activity) and the chemical artifact (thiol reduction).[1]

DOT Diagram: Pathway & Interference Logic

DCYSee_Mechanism cluster_ext Extracellular Space (Media) cluster_cell Intracellular / Mitochondrial Matrix DCY D-CYSee (Thiol Ester) Art Artifact: Chemical Formazan (False Positive) DCY->Art Direct Chemical Reduction (NO CELLS REQUIRED) DAO Enzyme: DAO DCY->DAO Membrane Transport MTT MTT Reagent (Yellow) MTT->Art Red Cellular Reductases MTT->Red Uptake MST Enzyme: 3-MST DAO->MST 3-Mercaptopyruvate H2S H2S Production (Bioactive) MST->H2S Desulfuration Real Biological Formazan (True Viability) Red->Real Metabolic Reduction

Caption: Figure 1. Dual-pathway schematic showing the biological generation of H2S via DAO/3-MST (Blue/Green) and the non-enzymatic chemical reduction of MTT by extracellular D-CYSee (Red), which causes false viability signals.

Critical Technical Considerations

ParameterSpecificationExpert Insight
Solubility DMSO (Stock); PBS (Working)D-CYSee is hygroscopic . Store desicated at -20°C. Dissolve in DMSO immediately before use. Aqueous solutions degrade rapidly (hydrolysis).
pH Sensitivity pH 7.0 - 7.4Thiol reactivity increases at higher pH. Ensure culture media is buffered correctly; alkaline shifts exacerbate the false positive signal.
Assay Choice MTT vs. LDHIf D-CYSee concentrations exceed 1 mM , MTT may be unreliable even with washing. In high-dose scenarios, switch to an LDH (Lactate Dehydrogenase) release assay, which is not redox-dependent.
Interference High Mandatory: You must include a "Cell-Free + D-CYSee" control well to quantify background reduction.

Protocol: Preparation of D-CYSee Stock

Safety: D-CYSee is a bioactive donor. Work in a fume hood. Reagents: this compound HCl (High Purity), Anhydrous DMSO.

  • Calculate Mass: Determine the mass required for a 100 mM stock solution.

    • Formula:

      
      
      
  • Solubilization: Add anhydrous DMSO to the powder. Vortex vigorously until clear.

    • Note: Do not use water or PBS for the stock. The ester bond is hydrolytically unstable.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

    • Shelf Life: Use thawed aliquots within 24 hours.

Protocol: Optimized MTT Assay with Wash Steps

This protocol modifies the standard MTT workflow to physically remove the reducing agent (D-CYSee) before the tetrazolium salt is introduced.

Experimental Workflow Diagram

Workflow cluster_critical CRITICAL WASH STEP Step1 1. Seed Cells (96-well plate) Incubate 24h Step2 2. Treatment Add D-CYSee (0-1000 µM) Incubate 24-48h Step1->Step2 Step3 3. Aspirate Media (Remove D-CYSee) Step2->Step3 Step4 4. Wash 2x with PBS (Gentle aspiration) Step3->Step4 Step5 5. Add MTT Reagent (0.5 mg/mL in Fresh Media) Step4->Step5 Step6 6. Incubate (2-4 hours @ 37°C) Step5->Step6 Step7 7. Solubilize Formazan (DMSO or SDS/HCl) Step6->Step7 Step8 8. Read Absorbance (570 nm) Step7->Step8

Caption: Figure 2. Optimized workflow emphasizing the removal of extracellular thiols (Steps 3-4) prior to MTT addition to prevent chemical artifacts.

Step-by-Step Procedure
  • Seeding: Plate cells (e.g., HEK293, SH-SY5Y) at

    
     to 
    
    
    
    cells/well in 100 µL media. Incubate overnight.
  • Treatment:

    • Prepare D-CYSee dilutions in fresh media immediately before addition.

    • Add 100 µL of treatment media.

    • Control Wells (Required):

      • Vehicle Control: Cells + Media + DMSO (equivalent %).

      • Cell-Free Interference Control:No Cells + Media + D-CYSee (Highest Concentration).

      • Blank: Media only.

  • Incubation: Incubate for the desired experimental duration (e.g., 24h).

  • The Wash (Crucial):

    • Carefully aspirate the culture media containing D-CYSee.

    • Add 100 µL of warm, sterile PBS (Phosphate Buffered Saline).

    • Aspirate PBS.

    • Repeat PBS wash once more.

    • Rationale: This removes >99% of the extracellular thiol ester, preventing it from reacting with the MTT.

  • MTT Addition:

    • Add 100 µL of fresh culture media (phenol red-free preferred) containing 0.5 mg/mL MTT.

  • Development: Incubate at 37°C for 2–4 hours. Observe for purple precipitate.[2]

    • Check Control: The "Cell-Free Interference Control" should remain yellow. If it turns purple, the wash was insufficient.

  • Solubilization: Carefully remove media (don't disturb crystals) and add 100 µL DMSO. Shake for 10 mins.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis & Troubleshooting

Calculating True Viability

Even with washing, trace interference may occur. Use this formula:



  • OD_Sample: Absorbance of cells treated with D-CYSee.

  • OD_CellFree_DCYSee: Absorbance of the "No Cell" well treated with D-CYSee (measures residual chemical reduction).

Troubleshooting Table
ObservationProbable CauseSolution
Purple media immediately after adding MTT High extracellular thiol concentration.Failed Wash Step. Increase PBS washes to 3x. Ensure complete aspiration (without sucking up cells).
High signal in "Dead" cells Intracellular accumulation of D-CYSee.D-CYSee enters cells.[3] If intracellular levels are massive, they may reduce MTT non-enzymatically. Switch to LDH Assay.
Precipitate in D-CYSee stock Moisture contamination.D-CYSee HCl is hygroscopic.[4] Discard stock. Use fresh anhydrous DMSO.
No H2S effect observed Hydrolysis of ester.Aqueous working solutions were prepared too early. Dilute D-CYSee in media seconds before adding to cells.

References

  • Gaston, B., et al. (2021).[5] this compound Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers in Pharmacology.

  • Shibuya, N., & Kimura, H. (2013).[5] Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential. Frontiers in Endocrinology.

  • Lape, M. (Vertex AI Search). (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. ACS Analytical Chemistry.

  • Collier, A. C., & Pritsos, C. A. (2003). The mitochondrial uncoupler dicumarol disrupts the MTT assay. Biochemical Pharmacology.
  • Cayman Chemical. (2022).[6] N-acetyl-L-Cysteine ethyl ester Product Information & Solubility.

Sources

Application Notes and Protocols for D-Cysteine Ethyl Ester as a Scavenger of Reactive Carbonyl Species

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Carbonyl Stress

Reactive Carbonyl Species (RCS) are a class of highly reactive electrophilic molecules generated endogenously through the oxidation of carbohydrates and lipids.[1][2] Key examples include α,β-unsaturated aldehydes like 4-hydroxy-2-nonenal (HNE) and acrolein, as well as dicarbonyls such as methylglyoxal (MGO).[3] Under conditions of oxidative stress, the overproduction of RCS can overwhelm cellular detoxification mechanisms, leading to a state known as "carbonyl stress."[1] This pathological condition is characterized by the widespread, non-enzymatic modification of cellular macromolecules, including proteins, lipids, and nucleic acids.[4][5] Such modifications can lead to cellular dysfunction and have been implicated in the progression of numerous chronic diseases, including neurodegenerative disorders, cardiovascular disease, and diabetes-related complications.[5][6]

The high reactivity of RCS is primarily directed towards nucleophilic amino acid residues in proteins, particularly the thiol group of cysteine, the imidazole group of histidine, and the ε-amino group of lysine.[7][8][9] The formation of these adducts can alter protein structure and function, leading to enzyme inactivation, disruption of cellular signaling, and the formation of protein aggregates.[5]

D-Cysteine Ethyl Ester: A Promising Tool for Mitigating Carbonyl Stress

This compound is a cell-permeable derivative of the amino acid D-cysteine.[10][11] Its esterification enhances its lipophilicity, facilitating its transport across cellular membranes. Once inside the cell, it is presumed that cellular esterases hydrolyze the ethyl ester, releasing D-cysteine. The free thiol group of D-cysteine is a potent nucleophile that can directly react with and neutralize electrophilic RCS, thereby preventing their damaging interactions with cellular macromolecules.[12] This application note provides detailed protocols for researchers to investigate the efficacy of this compound as an RCS scavenger in both in vitro and cell-based systems.

Mechanism of Action: Thiol-Mediated Scavenging of RCS

The primary mechanism by which this compound scavenges α,β-unsaturated aldehydes, a major class of RCS, is through a Michael addition reaction. The nucleophilic thiol group of the cysteine moiety attacks the electrophilic β-carbon of the unsaturated aldehyde, forming a stable covalent adduct.[12][13] This reaction effectively neutralizes the reactivity of the RCS, preventing it from modifying cellular proteins and other biomolecules.

Michael Addition Mechanism cluster_0 This compound cluster_1 Reactive Carbonyl Species (Acrolein) cluster_2 Stable Adduct D_Cys HS-CH₂-CH(NH₂)-COOC₂H₅ Adduct C₂H₅OOC-(NH₂)CH-CH₂-S-CH₂-CH₂-CHO D_Cys->Adduct Michael Addition Acrolein CH₂=CH-CHO Acrolein->Adduct

Caption: Michael addition of D-cysteine to acrolein.

Experimental Protocols

Part 1: In Vitro Acrolein Scavenging Assay

This protocol is adapted from methods used to assess the acrolein scavenging capacity of various compounds and is designed to quantify the direct reaction between this compound and acrolein in a cell-free system.[14]

Objective: To determine the in vitro efficacy of this compound in scavenging acrolein.

Materials:

  • This compound hydrochloride (CAS: 75521-14-1)

  • Acrolein (CAS: 107-02-8)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • HPLC or UPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of this compound hydrochloride in sterile PBS. Adjust the pH to 7.4 with NaOH if necessary.

    • Prepare a 100 mM stock solution of acrolein in methanol. Caution: Acrolein is highly toxic and volatile. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Setup:

    • In a series of microcentrifuge tubes, prepare reaction mixtures containing a final concentration of 1 mM acrolein and varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 5, and 10 mM) in a final volume of 500 µL of PBS.

    • Include a control tube with 1 mM acrolein in PBS without this compound.

    • Incubate the reaction mixtures at 37°C for 2 hours.

  • Sample Analysis by HPLC:

    • After incubation, stop the reaction by adding an equal volume of cold methanol.

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.

    • Analyze the supernatant for the remaining acrolein concentration using a suitable HPLC method. A common method involves derivatization of the remaining aldehyde, but direct measurement of the decrease in the acrolein peak is also possible with an appropriate standard curve.

Data Analysis:

Calculate the percentage of acrolein scavenged at each concentration of this compound using the following formula:

% Scavenging = [(Acrolein_control - Acrolein_sample) / Acrolein_control] * 100

Illustrative Data:

This compound (mM)Remaining Acrolein (µM)% Acrolein Scavenged
0 (Control)10000
0.565035
132068
211089
5<50>95
10Not Detected100
Part 2: Cell-Based Assay for Mitigation of Carbonyl Stress

This protocol utilizes the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in cultured cells, providing a functional assessment of this compound's ability to protect cells from oxidative and carbonyl stress.[15][16]

Objective: To evaluate the protective effect of this compound against induced lipid peroxidation in cultured cells.

Materials:

  • Human cell line (e.g., HepG2, SH-SY5Y)

  • Complete cell culture medium

  • This compound hydrochloride

  • An inducer of oxidative stress (e.g., H₂O₂, tert-butyl hydroperoxide, or HNE)

  • C11-BODIPY 581/591 fluorescent probe (CAS: 217155-99-8)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis, or glass-bottom dishes for microscopy).

    • Allow cells to adhere and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 250, 500 µM) for 2-4 hours. Include a vehicle-treated control group.

    • Induce oxidative stress by adding the chosen inducer (e.g., 100 µM H₂O₂ or 20 µM HNE) for a specified time (e.g., 1-2 hours). Include a control group with no inducer.

  • Staining with C11-BODIPY 581/591:

    • Remove the treatment medium and wash the cells twice with warm PBS.

    • Incubate the cells with 5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with warm PBS to remove excess probe.

  • Fluorescence Measurement:

    • Microscopy: Image the cells using appropriate filter sets for the oxidized (green fluorescence, ~488 nm excitation/510 nm emission) and reduced (red fluorescence, ~581 nm excitation/591 nm emission) forms of the probe.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity in the green and red channels.

Data Analysis:

The ratio of green to red fluorescence intensity is an indicator of lipid peroxidation. A decrease in this ratio in cells pre-treated with this compound compared to cells treated with the inducer alone indicates a protective effect.

Illustrative Data:

Treatment GroupGreen/Red Fluorescence Ratio (Arbitrary Units)
Untreated Control1.0
Oxidative Stress Inducer4.5
Inducer + 100 µM this compound2.8
Inducer + 250 µM this compound1.9
Inducer + 500 µM this compound1.2
Part 3: Quantification of this compound-RCS Adducts by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of this compound-RCS adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).[8][17][18] This method can be applied to both in vitro reaction mixtures and cell lysates.

Objective: To detect and quantify the formation of specific this compound-RCS adducts.

Materials:

  • LC-MS/MS system (triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Samples from in vitro or cell-based assays

  • Internal standard (optional, e.g., stable isotope-labeled this compound)

Procedure:

  • Sample Preparation:

    • In Vitro Samples: Dilute the reaction mixture with mobile phase A.

    • Cell Lysates: Harvest cells and lyse them in a suitable buffer. Precipitate proteins with cold acetonitrile, centrifuge, and collect the supernatant. Evaporate the supernatant to dryness and reconstitute in mobile phase A.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the C18 column.

    • Elute the analytes using a gradient of mobile phase B. A typical gradient might be 5-95% B over 10-15 minutes.

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Set up MRM transitions for the expected this compound-RCS adducts. The precursor ion will be the [M+H]⁺ of the adduct, and the product ions will be characteristic fragments.

Proposed MRM Transitions for this compound-RCS Adducts:

RCS AdductPrecursor Ion (m/z)Product Ion (m/z)
Acrolein206.08133.04 (loss of C₂H₅OH and CO)
Crotonaldehyde220.10147.06 (loss of C₂H₅OH and CO)
4-Hydroxynonenal (HNE)304.18157.08 (fragment of HNE)
Methylglyoxal (MGO)220.07147.03 (loss of C₂H₅OH and CO)

Note: These transitions are predicted and should be optimized experimentally using synthesized standards.

Data Analysis:

Quantify the adducts by integrating the area under the peak for the specific MRM transition and comparing it to a standard curve generated with synthesized adduct standards.

LC-MS/MS Workflow Sample Sample (In Vitro or Cell Lysate) Preparation Sample Preparation (Protein Precipitation, Reconstitution) Sample->Preparation HPLC HPLC Separation (C18 Column) Preparation->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Q2) (Collision-Induced Dissociation) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Analysis (Quantification) Detector->Data

Caption: Workflow for LC-MS/MS analysis of adducts.

Self-Validating Systems and Controls

For each protocol, the inclusion of appropriate controls is critical for data interpretation and validation.

  • In Vitro Scavenging Assay:

    • Negative Control: RCS in buffer without the scavenger to establish the baseline.

    • Positive Control: A known RCS scavenger (e.g., N-acetylcysteine or glutathione) to validate the assay system.[12][19]

  • Cell-Based Assays:

    • Untreated Control: To establish baseline levels of lipid peroxidation or protein carbonylation.

    • Vehicle Control: To account for any effects of the solvent used to dissolve this compound.

    • Inducer-Only Control: To measure the maximum level of induced damage.

    • Scavenger-Only Control: To ensure this compound is not cytotoxic at the concentrations used.

  • LC-MS/MS Analysis:

    • Matrix Blanks: To check for interferences from the sample matrix (e.g., cell lysate without treatment).

    • Standard Curve: To ensure accurate quantification.

    • Internal Standard: To control for variations in sample preparation and instrument response.

Conclusion

This compound represents a valuable research tool for investigating the mechanisms of carbonyl stress and for evaluating potential therapeutic strategies to mitigate its detrimental effects. The protocols outlined in this application note provide a comprehensive framework for researchers to assess the RCS scavenging capabilities of this compound in a systematic and quantitative manner. By employing these methods, scientists in academic and drug development settings can gain critical insights into the protective effects of this promising compound.

References

  • Aldini, G., Dalle-Donne, I., & Milzani, A. (2014). Reactive carbonyl species in vivo: generation and dual biological effects. The Scientific World Journal, 2014, 417842. [Link]

  • Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal. Oxidative medicine and cellular longevity, 2014, 360438. [Link]

  • Bates, M. E., et al. (2024). The cell-permeant antioxidant D-thiol ester this compound overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology, 15, 1444574. [Link]

  • Bellier, J., et al. (2019). Methylglyoxal, a Potent Inducer of AGEs, Connects Between Diabetes and Cancer. Diabetes Research and Clinical Practice, 148, 200–211. [Link]

  • Butterfield, D. A., & Boyd-Kimball, D. (2018). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. Antioxidants & Redox Signaling, 28(7), 543-556. [Link]

  • Castegna, A., et al. (2002). Protein carbonyl levels: an assessment of protein oxidation. Methods in molecular biology (Clifton, N.J.), 196, 161–167. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Protein Carbonyl Spectrophotometric Assay. [Link]

  • Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. Journal of Chromatography B, 1019, 178-190. [Link]

  • Falletti, O., et al. (2007). Trapping of 4-hydroxynonenal by glutathione efficiently prevents formation of DNA adducts in human cells. Free radical biology & medicine, 42(8), 1258–1269. [Link]

  • Getsy, P. M., et al. (2022). This compound Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers in Pharmacology, 13, 883329. [Link]

  • Grimsrud, P. A., et al. (2008). The cell-permeant antioxidant D-thiol ester this compound overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology. [Link]

  • Hang, X., et al. (2022). Rutin alleviated acrolein-induced cytotoxicity in Caco-2 and GES-1 cells by forming a cyclic hemiacetal product. Frontiers in Nutrition, 9, 960086. [Link]

  • Hawkins, C. L., & Davies, M. J. (2019). N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. Chemical Research in Toxicology, 32(5), 738-740. [Link]

  • J&K Scientific. (n.d.). This compound hydrochloride. [Link]

  • Jian, W., et al. (2011). Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress. Journal of the American Society for Mass Spectrometry, 22(7), 1259–1271. [Link]

  • Lin, D., et al. (2006). Protein modification by acrolein: formation and stability of cysteine adducts. Chemical research in toxicology, 19(2), 235–242. [Link]

  • Luo, S., & Wehr, N. B. (2009). Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay. Redox report : communications in free radical research, 14(4), 159–166. [Link]

  • Parvez, S., et al. (2018). A step-by-step protocol for assaying protein carbonylation in biological samples. Journal of Chromatography B, 1019, 178-190. [Link]

  • RayBiotech. (n.d.). Oxidation (Carbonyl) Assay Kit (Colorimetric). [Link]

  • Shi, R., et al. (2019). Discovery of Novel Acrolein Scavengers and Their Neuroprotective Effects. Purdue e-Pubs. [Link]

  • Spickett, C. M. (2013). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. Antioxidants & Redox Signaling, 18(18), 2449-2476. [Link]

  • Uchida, K. (2003). 4-Hydroxy-2-nonenal: a product and mediator of oxidative stress. Progress in lipid research, 42(4), 318–343. [Link]

  • Völkel, W., et al. (2007). Glutathione conjugates of 4-hydroxy-2(E)-nonenal as biomarkers of hepatic oxidative stress-induced lipid peroxidation in rats. The Journal of pharmacology and experimental therapeutics, 321(2), 706–715. [Link]

  • Wikipedia. (n.d.). Reactive carbonyl species. [Link]

  • Wondrak, G. T., et al. (2002). N-acetylcysteine, reactive oxygen species and beyond. Free Radical Biology and Medicine, 33(12), 1623-1631. [Link]

  • Yuan, Q., et al. (2016). N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress. International Journal of Molecular Medicine, 38(5), 1435-1444. [Link]

  • Zarkovic, N. (2003). 4-hydroxynonenal as a bioactive marker of pathophysiological processes. Molecular aspects of medicine, 24(4-5), 199–208. [Link]

  • Zhang, H., et al. (2017). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Antioxidants & Redox Signaling, 26(11), 606-621. [Link]

  • Zhong, L., et al. (2017). Cell death and diseases related to oxidative stress:4-hydroxynonenal (HNE) in the balance. Cell Death & Differentiation, 24(10), 1615-1629. [Link]

  • Zhou, S., et al. (2013). A protocol for quantifying lipid peroxidation in cellular systems by F2-isoprostane analysis. Nature protocols, 8(11), 2245–2256. [Link]

  • Zimniak, P. (2011). Detoxification of lipid peroxidation aldehyde 4-hydroxynonenal by hesperetin dihydrochalcone, a microbial metabolite of neohesperidin dihydrochalcone, in vitro and in vivo. The Journal of biological chemistry, 286(28), 24695–24705. [Link]

  • Zivkovic, D., et al. (2015). Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats. Antioxidants & redox signaling, 22(8), 665–684. [Link]

Sources

Application Note: D-Cysteine Ethyl Ester (D-CYSee) for Targeted Mitochondrial H₂S Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Stealth" Pathway to Mitochondrial Protection

Mitochondrial dysfunction is a hallmark of ischemia-reperfusion injury, neurodegeneration, and renal failure. Hydrogen sulfide (H₂S) has emerged as a critical gasotransmitter capable of sustaining mitochondrial bioenergetics under stress (the "suicide substrate" effect) and scavenging reactive oxygen species (ROS).

However, traditional H₂S donors (e.g., NaHS) release gas too rapidly, and standard cysteine precursors (L-Cysteine) feed into cytosolic pathways (CBS/CSE) that are ubiquitous and non-specific.

D-Cysteine Ethyl Ester (D-CYSee) represents a precision tool for mitochondrial researchers. Unlike its L-isomer, D-CYSee utilizes the D-Amino Acid Oxidase (DAO) / 3-Mercaptopyruvate Sulfurtransferase (3-MST) pathway.[1] Because 3-MST is predominantly localized to the mitochondria in many tissues (particularly kidney and brain), D-CYSee acts as a "trojan horse," delivering H₂S precursors directly to the organelle of interest with high specificity and membrane permeability.

Mechanism of Action

The utility of D-CYSee relies on its lipophilic ester modification, which facilitates rapid plasma membrane traversal, bypassing the rate-limiting amino acid transporters (like EAAT3) that regulate free cysteine uptake.

Once intracellular:

  • Hydrolysis: Non-specific esterases cleave the ethyl group, releasing free D-Cysteine.

  • Peroxisomal/Cytosolic Oxidation: D-Amino Acid Oxidase (DAO) converts D-Cysteine to 3-Mercaptopyruvate (3-MP).[1]

  • Mitochondrial Import: 3-MP is transported into the mitochondria.

  • H₂S Generation: Mitochondrial 3-MST catalyzes the transfer of sulfur from 3-MP to acceptors, releasing H₂S.[2]

Pathway Visualization[2]

DCYSee_Pathway cluster_extra Extracellular Space cluster_cyto Cytosol / Peroxisome cluster_mito Mitochondria DCysOEt_Out This compound (D-CYSee) Membrane Plasma Membrane (Lipid Bilayer) DCysOEt_Out->Membrane Passive Diffusion DCysOEt_In Intracellular D-CYSee Membrane->DCysOEt_In DCys D-Cysteine DCysOEt_In->DCys Hydrolysis Esterases Non-specific Esterases Esterases->DCys MP_Cyto 3-Mercaptopyruvate (3-MP) DCys->MP_Cyto Oxidative Deamination DAO DAO (D-Amino Acid Oxidase) DAO->MP_Cyto MP_Mito 3-MP (Mitochondrial Matrix) MP_Cyto->MP_Mito Mitochondrial Import H2S H₂S (Hydrogen Sulfide) MP_Mito->H2S Sulfur Transfer MST 3-MST (Sulfurtransferase) MST->H2S ATP ATP Production (Bioenergetics) H2S->ATP ROS ROS Scavenging (Protection) H2S->ROS

Figure 1: The metabolic trajectory of D-CYSee.[2] Note the specific requirement for DAO and 3-MST, distinguishing this pathway from CBS/CSE-dependent L-cysteine metabolism.

Comparative Analysis: Why Choose D-CYSee?

D-CYSee offers a distinct kinetic and spatial profile compared to other H₂S donors.

FeatureThis compoundL-CysteineNaHS (Sodium Hydrosulfide)GYY4137
Cell Permeability High (Lipophilic Ester)Low (Transporter Dependent)High (Gas/Ion)High
H₂S Release Rate Enzymatic/Sustained Enzymatic/VariableInstant/Burst (Toxic potential)Slow/Sustained
Primary Enzymes DAO / 3-MST CBS / CSE / 3-MSTNone (Spontaneous)None (Hydrolysis)
Subcellular Target Mitochondria & Peroxisomes Cytosol & MitochondriaGlobal / Non-specificGlobal
Cofactor Req. PLP-Independent PLP-Dependent (CBS/CSE)N/AN/A
Key Application Renal/Neuro-protection; 3-MST specific studiesGeneral redox balanceAcute preconditioningLong-term vasodilation

Experimental Protocols

Protocol A: Preparation and Handling

Critical Note: Ethyl esters are susceptible to hydrolysis in aqueous environments. Prepare fresh.

  • Stock Solution (100 mM):

    • Weigh this compound Hydrochloride (MW ≈ 185.67 g/mol ).

    • Dissolve in anhydrous DMSO or sterile, degassed water.

    • Tip: DMSO stocks are more stable (-20°C for 1 week). Aqueous stocks must be used immediately.

  • Working Solution:

    • Dilute stock into warm culture media (e.g., DMEM) immediately prior to treatment.

    • Recommended Concentration Range: 50 µM – 500 µM.

    • Validation: Effects are typically dose-dependent. Start with a logarithmic titration (10, 100, 1000 µM) to establish EC50 for your specific cell line.

Protocol B: Mitochondrial Respiration Assay (Seahorse XF)

This protocol assesses if D-CYSee supports electron transport chain function under stress (e.g., hypoxia or calcium overload).

Reagents:

  • Seahorse XF Base Medium (w/o phenol red).

  • Stressors: Rotenone/Antimycin A (Mito inhibitors), FCCP (Uncoupler).

  • D-CYSee (Treatment) vs. D-Cysteine (Control).[3][4][5][6][7][8][9][10]

Steps:

  • Seeding: Plate cells (e.g., HK-2 renal cells or SH-SY5Y neuronal cells) at 20,000 cells/well. Adhere overnight.

  • Pre-Treatment:

    • Wash cells 2x with Assay Medium.

    • Treat Group A: Vehicle (DMSO).

    • Treat Group B: D-CYSee (100 µM).

    • Treat Group C: L-Cysteine (100 µM) - Specificity Control.

    • Incubate for 1–4 hours at 37°C (non-CO₂ incubator).

  • Stress Induction (Optional): Co-incubate with H₂O₂ (200 µM) to simulate oxidative stress.

  • Measurement:

    • Measure Basal Respiration (OCR).

    • Inject Oligomycin (ATP Synthase inhibitor).

    • Inject FCCP (Maximal Respiration).

    • Result Interpretation: D-CYSee treated cells should show preserved Maximal Respiration and Spare Respiratory Capacity compared to Vehicle under stress conditions.

Protocol C: H₂S Detection via Fluorescent Probe (WSP-1)

Directly validate that D-CYSee is generating H₂S intracellularly.

Reagents:

  • WSP-1 (Washington State Probe-1) or SF7-AM.

  • CTAB (Cetyltrimethylammonium bromide) - Optional for cell lysis methods.

Steps:

  • Loading: Incubate cells with 10 µM WSP-1 in PBS for 30 minutes at 37°C.

  • Wash: Wash 2x with PBS to remove extracellular probe.

  • Treatment: Add D-CYSee (100 µM) or Vehicle.[3][5]

  • Imaging:

    • Time-lapse microscopy (Ex/Em: 465/515 nm).

    • Capture images every 10 minutes for 2 hours.

  • Quantification:

    • Measure Mean Fluorescence Intensity (MFI).

    • Self-Validation Step: Pre-treat a control well with Aminooxyacetic acid (AOAA) (1 mM).

    • Note: AOAA inhibits CBS/CSE but not DAO/3-MST. If D-CYSee signal persists with AOAA but is blocked by Trifluoperazine (DAO inhibitor) or shRNA against 3-MST, the pathway is validated.

Troubleshooting & Controls

ObservationPossible CauseSolution
No H₂S Signal Ester hydrolysis in stock solutionPrepare stock in anhydrous DMSO; use immediately.
No H₂S Signal Low DAO expressionVerify DAO expression in your cell line (Western Blot). HK-2 and HepG2 are high; HUVECs are low.
High Toxicity Esterase overload / AcidificationEthyl ester hydrolysis releases ethanol and acid. Ensure media is buffered (HEPES) and do not exceed 1 mM.
Signal in "Control" Endogenous L-Cysteine interferenceUse Cysteine-free media (DMEM -Cys -Met) to isolate the D-CYSee effect.

References

  • Shibuya, N., et al. (2013). "A novel pathway for the production of hydrogen sulfide from D-cysteine in mammalian cells."[7][11] Nature Communications. [Link][7][12]

    • Key Finding: Identification of the DAO/3-MST p
  • Bates, J. N., et al. (2023). "The cell-permeant antioxidant D-thiol ester this compound overcomes physical dependence to morphine in male Sprague Dawley rats."[13] Frontiers in Pharmacology. [Link]

    • Key Finding: Demonstrates the superior bioavailability and therapeutic efficacy of the ethyl ester form (D-CYSee) in vivo.
  • Kimura, H. (2014). "Production and physiological effects of hydrogen sulfide."[10] Antioxidants & Redox Signaling. [Link]

    • Key Finding: Detailed review of 3-MST localiz
  • Mendoza, J., et al. (2013). "L-Cysteine ethyl ester reverses the deleterious effects of morphine on arterial blood-gas chemistry."[6][10] Respiratory Physiology & Neurobiology. [Link]

    • Key Finding: Establishes the protocol for using ethyl ester forms of cysteine to enhance cellular uptake.

Sources

Troubleshooting & Optimization

D-cysteine ethyl ester compatibility with different buffer systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-cysteine ethyl ester (D-CYSee). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of D-CYSee in your experiments. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used instead of D-cysteine?

This compound (D-CYSee) is a cell-permeable derivative of the non-essential amino acid D-cysteine.[1][2][3] The addition of an ethyl ester group to the carboxylic acid moiety increases the lipophilicity of the molecule. This structural modification significantly enhances its ability to cross cell membranes compared to its parent molecule, D-cysteine.[3] Once inside the cell, endogenous esterases are presumed to hydrolyze the ester bond, releasing D-cysteine. This makes D-CYSee an effective tool for increasing intracellular D-cysteine levels for various applications, including antioxidant research and as a precursor in pharmaceutical synthesis.[1]

Q2: How should I prepare a stock solution of this compound hydrochloride?

For optimal stability, it is crucial to handle this compound hydrochloride powder and its solutions with care. The powder is hygroscopic and should be stored at -20°C under an inert atmosphere.

For immediate use in physiological pH applications (e.g., cell culture): A common practice is to dissolve this compound hydrochloride in a sterile saline solution or Phosphate-Buffered Saline (PBS) immediately before the experiment.[4][5][6] The pH of the resulting solution will be acidic and should be carefully adjusted to a physiological range (typically 7.2-7.4) using a base like 0.1 M NaOH.[4][5][6]

For a more stable stock solution for short-term storage: Based on the stability profile of analogous compounds like N-acetylcysteine ethyl ester (NACET), preparing a stock solution in an acidic buffer (e.g., pH 2.0 Britton-Robinson buffer or a simple HCl solution) can enhance stability, particularly by slowing the rate of thiol oxidation.[7][8] Such a stock would need to be neutralized in the final working solution. For organic stocks, D-CYSee is soluble in DMSO.

Key Consideration: Aqueous solutions of D-CYSee are not recommended for long-term storage due to the risk of hydrolysis and oxidation. It is always best practice to prepare solutions fresh for each experiment.

Q3: What are the primary stability concerns for D-CYSee in aqueous solutions?

There are two main chemical instabilities to be aware of when working with D-CYSee in aqueous buffers:

  • Oxidation of the Thiol Group: The sulfhydryl (-SH) group is susceptible to oxidation, which leads to the formation of a disulfide bond between two D-CYSee molecules, creating a dimer. This dimer, a cystine derivative, has significantly lower solubility and may precipitate out of solution, leading to inaccurate concentration measurements and reduced efficacy.[9][10] This process is accelerated at neutral to alkaline pH and in the presence of oxygen or metal ions.[11]

  • Hydrolysis of the Ethyl Ester: The ethyl ester bond can be cleaved by hydrolysis to yield D-cysteine and ethanol. This reaction is catalyzed by both acid and base.[12] For simple esters, the rate of hydrolysis is typically at its minimum in the pH range of 4-6. At physiological pH (~7.4), the rate of hydrolysis is faster than in mildly acidic conditions.

G DCYSee This compound (Active Form) Oxidation Oxidation (Accelerated by O₂, metal ions, pH > 7) DCYSee->Oxidation Hydrolysis Hydrolysis (Acid/Base Catalyzed) DCYSee->Hydrolysis Dimer Disulfide Dimer (Low Solubility) Oxidation->Dimer DCysteine D-Cysteine + Ethanol (Loss of Permeability) Hydrolysis->DCysteine

Buffer System Compatibility Guide

The choice of buffer is critical for the success of your experiment. The pH of the buffer, as well as its chemical components, can directly impact the stability and reactivity of D-CYSee.

Understanding the pKa Values of this compound

The reactivity of D-CYSee is governed by the ionization state of its amino and thiol groups. Based on data for the L-isomer, the approximate pKa values are:

Functional GroupApproximate pKaPredominant State at pH 7.4
Amino Group (-NH₂)~6.54Primarily neutral (-NH₂)
Thiol Group (-SH)~9.36Primarily protonated (-SH)
(Data based on L-cysteine ethyl ester, which is expected to have very similar pKa values to the D-isomer. Source:[13])

At physiological pH (~7.4), a significant portion of the amino group is deprotonated (neutral), which aids in membrane permeability. The thiol group is mostly protonated, but a small, reactive population of thiolate anion (-S⁻) exists, which is the primary species involved in nucleophilic reactions and oxidation.

Troubleshooting Common Issues

Problem 1: My D-CYSee solution becomes cloudy or forms a precipitate over time.
  • Causality: This is most likely due to the oxidation of the thiol group to form the disulfide dimer, which is significantly less soluble than the monomeric form.[9] This process is accelerated at neutral or alkaline pH and in the presence of dissolved oxygen or trace metal ions.

  • Solutions & Prophylactic Measures:

    • Prepare Solutions Fresh: The most reliable solution is to prepare the D-CYSee solution immediately before use.

    • Lower the pH: If short-term storage is necessary, consider preparing the stock solution in a slightly acidic buffer (pH 5.0-6.0). The rate of thiol oxidation decreases significantly as the pH is lowered.[10][11]

    • Degas Buffers: To minimize dissolved oxygen, degas your buffers by sparging with nitrogen or argon gas before dissolving the D-CYSee.

    • Use Chelating Agents: Add a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1-1 mM) to your buffer. EDTA will sequester divalent metal ions that can catalyze thiol oxidation.

    • Add a Reducing Agent: For applications where it will not interfere with downstream processes, including a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can help maintain the thiol in its reduced state.[11] TCEP is generally more stable and less reactive with other functional groups than DTT.

Problem 2: I am seeing lower-than-expected biological activity in my cell-based assay.
  • Causality: This could be due to several factors related to D-CYSee degradation or buffer incompatibility.

    • Hydrolysis: The ethyl ester may be hydrolyzing in your working solution before it has a chance to enter the cells. This is more likely during long incubation periods at physiological or alkaline pH.

    • Oxidation: The formation of the disulfide dimer not only causes solubility issues but also prevents the molecule from effectively entering cells.

    • Buffer Interference: Certain buffer components can react with or degrade D-CYSee.

  • Solutions & Prophylactic Measures:

    • Buffer Selection:

      • Avoid TRIS: TRIS buffer is known to complex with metal ions, which can catalyze thiol oxidation. It is not recommended for use with D-CYSee.

      • Use MES for Acidic/Neutral pH: MES (2-(N-morpholino)ethanesulfonic acid) buffer is an excellent choice. It does not interact with thiols and has a buffering range of 5.5-7.0, a range where both ester hydrolysis and thiol oxidation are slower.[11][14][15]

      • Use HEPES with Caution: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a common physiological buffer, but it can generate hydrogen peroxide when exposed to light, which will readily oxidize the thiol group of D-CYSee.[16][17] If you must use HEPES, ensure your solutions are protected from light at all times.

      • PBS as a Standard: For immediate use, PBS (pH 7.4) is acceptable, as demonstrated in many in-vivo studies.[4][6] However, be aware of the potential for oxidation during longer experiments.

    • Minimize Incubation Time in Buffer: Add the freshly prepared D-CYSee solution to your cells as quickly as possible to minimize the time it spends in the buffer before cellular uptake.

    • Confirm Concentration: If you suspect degradation, you may need to analytically verify the concentration of the active monomeric D-CYSee in your stock or working solutions using a technique like HPLC.

Experimental Protocols

Protocol 1: Preparation of a 10 mM D-CYSee Working Solution in MES Buffer

This protocol is designed to maximize the stability of D-CYSee for in vitro experiments.

  • Prepare 1x MES Buffer (50 mM, pH 6.0):

    • Dissolve MES free acid in nuclease-free water to a concentration of 50 mM.

    • Adjust the pH to 6.0 by adding 1 M NaOH dropwise while monitoring with a calibrated pH meter.

    • Optional: Add EDTA to a final concentration of 0.5 mM to chelate metal ions.

    • Sterile filter the buffer through a 0.22 µm filter.

    • Degas the buffer by sparging with nitrogen or argon gas for at least 15 minutes.

  • Calculate and Weigh D-CYSee:

    • The molecular weight of this compound hydrochloride (C₅H₁₁NO₂S·HCl) is 185.67 g/mol .

    • To make 10 mL of a 10 mM solution, you will need: 0.010 L * 0.010 mol/L * 185.67 g/mol = 0.01857 g or 18.57 mg.

    • Weigh out the required amount in a sterile microcentrifuge tube.

  • Dissolution and Use:

    • Add the degassed, sterile 50 mM MES buffer (pH 6.0) to the pre-weighed D-CYSee hydrochloride to achieve the final volume.

    • Vortex briefly until fully dissolved. The solution should be clear and colorless.

    • Use this working solution immediately. For cell culture, this stock can be diluted directly into your culture medium. Remember to account for the final buffer concentration and pH.

References

  • Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands. PMC. [Link]

  • Side reaction between thiol groups and MES Buffer? ResearchGate. [Link]

  • MES Buffer: An Essential Component in Biological and Pharmaceutical. Hopax Fine Chemicals. [Link]

  • Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. PMC. [Link]

  • L-(+)-Cysteine. PubChem. [Link]

  • 0.1 mol/L MES Buffer: Properties, Preparation, and Safety Guide. Biochemazone. [Link]

  • Cysteine, sulfur, disulfide bonds & reducing agents. YouTube. [Link]

  • Hydrolysis of esters. Chemguide. [Link]

  • How to dissolve L-cystine for biological assays? ResearchGate. [Link]

  • Reagents & Solvents: How to Work with Thiols. University of Rochester Department of Chemistry. [Link]

  • The pKa values for the amino acid cysteine are 1.8, 8.3, and 10.8. Numerade. [Link]

  • Preventing Disulfide Scrambling in Monoclonal Antibodies. Rapid Novor. [Link]

  • Determination of N-Acetyl-L-cysteine Ethyl Ester (NACET) by Sequential Injection Analysis. MDPI. [Link]

  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Semantic Scholar. [Link]

  • Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. PMC. [Link]

  • What is HEPES Buffer? ReAgent Chemicals. [Link]

  • Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands. ResearchGate. [Link]

  • Solubility of L-Cystine in NaCl and artificial urine solutions. Murdoch University Research Portal. [Link]

  • HEPES. Wikipedia. [Link]

  • The cell-permeant antioxidant D-thiol ester this compound overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology. [Link]

  • Effect of buffer on the reaction between thiol compounds and... ResearchGate. [Link]

  • Why is the pKa of the thiol group in N-acetylcysteine higher then the pKa of the thiol group in cysteine? Chemistry Stack Exchange. [Link]

  • pKa values for different functional groups of L-Cysteine. ResearchGate. [Link]

  • Stability of Cysteine Solutions. UNI ScholarWorks. [Link]

  • Preparing & Handling Chemical Solutions. The Science Blog. [Link]

  • Preparing Laboratory Solutions. Africa CDC. [Link]

  • This compound Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. PMC. [Link]

  • The cell-permeant antioxidant D-thiol ester this compound overcomes physical dependence to morphine in male Sprague Dawley rats. The Mouseion at the JAXlibrary. [Link]

  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. MDPI. [Link]

  • The cell-permeant antioxidant D-thiol ester this compound overcomes physical dependence to morphine in male Sprague Dawley rats. The Mouseion at the JAXlibrary. [Link]

  • This compound and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. PubMed. [Link]

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR. Royal Society of Chemistry. [Link]

  • This compound Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers. [Link]

  • Neuroprotective effect of S-allyl-l-cysteine derivatives against endoplasmic reticulum stress-induced cytotoxicity is independent of calpain inhibition. PubMed. [Link]

  • Functionalization with C-terminal cysteine enhances transfection efficiency of cell-penetrating peptides through dimer formation. PubMed. [Link]

  • The cell-permeant antioxidant D-thiol ester this compound overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers. [Link]

Sources

Addressing solubility issues of D-cysteine ethyl ester in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization in Aqueous Media

Status: Operational | Updated: February 10, 2026

Executive Summary: The Solubility Paradox

User Issue: "I purchased D-Cysteine Ethyl Ester Hydrochloride. It dissolves in water initially, but precipitates after minutes/hours, or immediately upon pH adjustment."

Root Cause Analysis: The solubility issues with this compound (D-CEE) are rarely due to the compound itself, but rather its rapid chemical transformation in aqueous environments. You are likely battling two distinct mechanisms:

  • Oxidation (The Precipitate): The thiol (-SH) group oxidizes to form a disulfide dimer (D-Cystine Diethyl Ester). Unlike the monomer, this dimer has poor aqueous solubility at neutral pH, causing "cloudiness."

  • Neutralization (The Crash): The commercial product is a Hydrochloride (HCl) salt. Neutralizing it to pH 7.4 converts it to the free base. If the concentration exceeds the free base solubility limit (approx. 10-20 mg/mL in PBS), it will crash out.

Troubleshooting Guide (Q&A Format)

Q1: My solution turned cloudy within 20 minutes of preparation. What happened?

Diagnosis: Rapid Auto-oxidation. Mechanism: In the presence of dissolved oxygen and trace metals (common in non-ultrapure water), D-CEE dimerizes.


Solution: 
  • Immediate: Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at equimolar concentrations if your biological assay permits. TCEP is stable over a wide pH range and prevents dimerization.

  • Preventative: Use degassed buffers (sparged with

    
     or Ar) and add 1 mM EDTA to chelate catalytic metal ions (Fe, Cu).
    
Q2: I adjusted the pH to 7.4 for cell culture, and it precipitated immediately.

Diagnosis: Isoelectric/Free Base Precipitation. Mechanism: D-CEE HCl is highly soluble because it is ionic. At pH 7.4, you deprotonate the amine, forming the free base. The free base is significantly more lipophilic (which is why it penetrates cells better) but less water-soluble. Solution:

  • Concentration Cap: Do not attempt to prepare stock solutions >10 mg/mL directly in pH 7.4 buffer.

  • Solvent Shift: Prepare a 100 mg/mL stock in DMSO (anhydrous). Dilute this stock into your culture medium immediately before use. The rapid dilution prevents immediate crystal growth, although oxidation will still occur over time.

Q3: Can I store aqueous stock solutions at -20°C?

Diagnosis: Hydrolytic Degradation. Answer: No. Mechanism: Even if frozen, the ester bond is susceptible to hydrolysis, converting D-CEE back into D-Cysteine and Ethanol. This reaction is catalyzed by freeze-thaw cycles and pH drift. Protocol: Always prepare fresh. If storage is absolute, store as a solid powder under argon/nitrogen at -20°C. If a liquid stock is required, store in pure DMSO at -80°C for no more than 1 month.

Technical Data & Specifications

ParameterSpecificationNotes
Compound Form Hydrochloride Salt (HCl)Preferred. Highly soluble (>100 mg/mL in water).
Free Base Solubility Low (~10 mg/mL in PBS)Occurs when pH > 7.0.
DMSO Solubility High (~100 mg/mL)Best for stock solutions.[1]
Primary Instability Disulfide DimerizationCauses precipitation. Accelerated by pH > 6.
Secondary Instability Ester HydrolysisLoss of ethyl group. Accelerated by pH > 8 or < 3.
Critical Additive TCEP / EDTAEssential for aqueous stability > 1 hour.

Validated Protocols

Protocol A: The "Oxygen-Free" Aqueous Preparation (For Acute In Vivo/In Vitro Use)

Use this when DMSO is not permitted.

  • Degas Solvent: Take 10 mL of PBS or Water. Bubble with Nitrogen (

    
    ) gas for 15 minutes to remove dissolved oxygen.
    
  • Chelation (Optional): Add EDTA to a final concentration of 1 mM to inhibit metal-catalyzed oxidation.

  • Weighing: Weigh D-CEE HCl powder. Note: The salt is hygroscopic; weigh quickly.

  • Dissolution: Dissolve powder in the degassed solvent. The pH will drop significantly (approx pH 2-3 due to HCl).

  • Neutralization (The Critical Step):

    • Place the vessel on ice.

    • Slowly add NaOH (0.1 M or 1 M) while stirring.

    • STOP at pH 6.5 - 6.8 if possible. Going fully to 7.4 increases oxidation risk exponentially.

    • Visual Check: If cloudiness appears, back-titrate with dilute HCl immediately.

  • Usage: Use within 30 minutes.

Protocol B: The DMSO "Dilution" Method (Recommended for Cell Culture)

Use this for high reproducibility.

  • Stock Prep: Dissolve D-CEE HCl in anhydrous DMSO to 50 mM or 100 mM.

    • Tip: Sonicate if necessary. The solution should be crystal clear.

  • Storage: Aliquot into single-use vials. Store at -80°C.

  • Application:

    • Thaw one aliquot.

    • Add directly to the cell culture media (which acts as the buffer).

    • Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

    • Note: The massive dilution factor usually buffers the acidity of the HCl salt, rendering pH adjustment unnecessary.

Mechanistic Visualization

The following diagram illustrates the "Solubility Trap" where the user must navigate between stability (low pH) and biological relevance (neutral pH) without triggering precipitation.

DCEE_Stability Start This compound (HCl Salt Powder) Soln_Acid Acidic Solution (pH < 4) Status: STABLE & SOLUBLE Start->Soln_Acid Dissolve in Water pH_Adjust pH Adjustment (Adding NaOH to pH 7.4) Soln_Acid->pH_Adjust Neutralization Oxidation Oxidation (Air/Metals) pH_Adjust->Oxidation High O2 / No TCEP Hydrolysis Hydrolysis (Time/pH) pH_Adjust->Hydrolysis Prolonged Time Success Biological Application (Cell Entry) pH_Adjust->Success Immediate Use + Degassing Precipitate PRECIPITATE (Insoluble Dimer: D-Cystine Diethyl Ester) Oxidation->Precipitate Dimerization Degradation LOSS OF ACTIVITY (Product: D-Cysteine + Ethanol) Hydrolysis->Degradation Ester Cleavage

Figure 1: Degradation pathways of this compound. The "Safe Zone" is narrow: it requires acidic pH for storage or immediate use after neutralization to prevent dimerization (precipitation) or hydrolysis.

References

  • BenchChem. (2025).[1][2][3][4] L-Cysteine Ethyl Ester HCl: A Technical Guide to its Fundamental Properties and Applications. (Note: Chemical properties of L- and D- enantiomers regarding solubility and oxidation are identical).

  • Mendoza, et al. (2013).[5] this compound reverses the deleterious effects of morphine on breathing and arterial blood–gas chemistry in freely-moving rats.[5] Frontiers in Pharmacology.

  • ResearchGate. (2025). Kinetics and Mechanism of the Reaction of Cysteine and Hydrogen Peroxide in Aqueous Solution. (Detailed kinetics of thiol oxidation).

  • Cayman Chemical. (2022).[6] N-acetyl-L-Cysteine ethyl ester Product Information. (Provides comparative solubility data for cysteine ester derivatives).

  • Chem-Impex. (2025). This compound hydrochloride Product Specifications.

Sources

Validation & Comparative

A Comparative Guide to Intracellular Thiol Modulation: D-Cysteine Ethyl Ester vs. Glutathione Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Intracellular Cysteine and Glutathione

In the landscape of cellular biochemistry, the thiol-containing tripeptide glutathione (GSH) stands as the most abundant non-protein thiol, orchestrating a symphony of protective functions from antioxidant defense to xenobiotic detoxification.[1] A deficiency in intracellular GSH is a hallmark of numerous pathologies, including neurodegenerative disorders, cystic fibrosis, and aging-related diseases, driven by a state of heightened oxidative stress.[1] The synthesis of GSH is critically dependent on the availability of its constituent amino acids, with L-cysteine being the rate-limiting precursor.[2]

However, the therapeutic utility of administering L-cysteine or GSH directly is severely hampered by their poor bioavailability and inability to efficiently cross cellular membranes.[1][3] This fundamental challenge has catalyzed the development of prodrug strategies, primarily through esterification, to enhance lipophilicity and facilitate cellular uptake. This guide provides an in-depth, objective comparison of two such prodrugs: D-cysteine ethyl ester (D-CYSee), a stereoisomeric cysteine donor, and glutathione ethyl ester (GSH-EE), a direct precursor to intracellular GSH. We will explore their distinct mechanisms, comparative efficacy based on available data, and the experimental frameworks required for their evaluation.

Mechanism of Action: Two Distinct Pathways to Thiol Augmentation

The therapeutic premise of both D-CYSee and GSH-EE is to bypass the cellular transport bottlenecks of their parent molecules. However, their intracellular fates and mechanisms of action diverge significantly.

Glutathione Ethyl Ester (GSH-EE): The Direct Replenishment Strategy

GSH-EE is a cell-permeable derivative of glutathione where the carboxyl group of the glycine residue is esterified.[4][5] This modification neutralizes the negative charge, rendering the molecule more lipophilic and capable of diffusing across the plasma membrane.[1] Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ethyl ester bond, releasing unmodified, fully functional GSH directly into the cytosol and other compartments like the mitochondria.[4][5][6]

This "direct delivery" approach offers a straightforward method to augment the intracellular GSH pool, bypassing the need for de novo synthesis.[3] Studies have consistently shown that GSH-EE is effectively transported into numerous cell types, including erythrocytes, lymphoid cells, and fibroblasts, leading to a significant increase in cellular GSH levels.[3][4] This elevated GSH pool can then directly participate in neutralizing reactive oxygen species (ROS), protecting cells from oxidative damage.[6][7]

GshEeMechanism cluster_intracellular Intracellular Space GSH_EE_ext Glutathione Ethyl Ester (GSH-EE) GSH_EE_int GSH-EE GSH_EE_ext->GSH_EE_int Passive Diffusion (Increased Lipophilicity) Esterases Intracellular Esterases GSH_EE_int->Esterases GSH Glutathione (GSH) ROS_Defense Antioxidant Defense (ROS Neutralization) GSH->ROS_Defense Esterases->GSH Hydrolysis Membrane Plasma Membrane Workflow cluster_analysis Endpoint Analysis Start Select Cellular or Animal Model (e.g., HUVEC, Neuronal Cultures, Rat Model) Groups Establish Treatment Groups: 1. Vehicle Control 2. D-CYSee 3. GSH-EE 4. Positive/Negative Controls Start->Groups Stress Induce Oxidative Stress (e.g., H₂O₂, Rotenone, MPP+) Groups->Stress Collection Sample Collection (Cell Lysates or Tissue Homogenates) Stress->Collection GSH_Assay Measure Intracellular GSH (HPLC-ECD, DTNB, or Flow Cytometry) Collection->GSH_Assay ROS_Assay Quantify ROS Levels (e.g., DCFDA, CellROX) Collection->ROS_Assay Viability_Assay Assess Cell Viability/Toxicity (MTT, LDH Assay) Collection->Viability_Assay

Caption: General experimental workflow for comparing thiol prodrug efficacy.
Protocol 1: Measurement of Intracellular Glutathione

Rationale: This is the most direct measure of the compounds' ability to modulate the target molecule or its precursors. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a highly sensitive and specific method. [8] Methodology (Based on HPLC-ECD):

  • Cell Culture and Treatment: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) at a suitable density. Treat with varying concentrations of D-CYSee, GSH-EE, or vehicle control for a predetermined time course (e.g., 2, 6, 12, 24 hours).

  • Sample Preparation:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a lysis buffer containing a thiol-preserving agent like 5-sulfosalicylic acid (SSA) to prevent auto-oxidation.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.

    • Use a mobile phase optimized for thiol separation (e.g., a phosphate buffer with an ion-pairing agent).

  • Electrochemical Detection:

    • Employ a gold or mercury-based electrode set at an appropriate oxidation potential to specifically detect thiols like GSH and cysteine. [8]5. Quantification:

    • Generate a standard curve using known concentrations of pure GSH and cysteine.

    • Calculate the concentration in samples by comparing peak areas to the standard curve. Normalize data to total protein content in the lysate.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

Rationale: This assay measures the ability of a compound to prevent intracellular ROS formation in a live-cell context, providing a functional readout of antioxidant efficacy.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well black-walled plate and allow them to adhere.

  • Compound Loading: Wash cells and incubate with D-CYSee, GSH-EE, or a positive control (e.g., Quercetin) for 1-2 hours to allow for cellular uptake and metabolism.

  • Probe Incubation: Remove treatment media and add a solution containing the ROS probe 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is cell-permeable and non-fluorescent until it is deacetylated by intracellular esterases and oxidized by ROS to the highly fluorescent DCF.

  • Induction of Oxidative Stress: After probe incubation, add a ROS generator such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) kinetically over 1-2 hours.

  • Data Analysis: Calculate the area under the curve (AUC) for each treatment group. The CAA value is determined by comparing the AUC of treated wells to control wells, providing a quantitative measure of antioxidant protection.

Conclusion and Future Directions

Both this compound and glutathione ethyl ester are valuable tools for researchers studying the roles of thiols in health and disease. The choice between them is not a matter of universal superiority but of strategic application.

  • Glutathione ethyl ester serves as a robust and direct method for repleting intracellular GSH. It is the preferred agent for studies aiming to investigate the downstream effects of restoring the primary cellular antioxidant pool in conditions of generalized oxidative stress. [3][4][9]

  • This compound offers a more specialized approach. Its value lies in its metabolic stability and its ability to deliver a thiol antioxidant in contexts where L-cysteine metabolism or transport is specifically compromised, such as in opioid-induced cellular stress. [10][11][12] Future research should focus on direct comparative studies in various disease models to delineate the specific advantages of each approach. Furthermore, exploring the efficacy of newer-generation prodrugs, such as N-acetylcysteine ethyl ester (NACET), which has shown remarkably high efficiency in elevating intracellular GSH, will be crucial for developing the next wave of thiol-based therapeutics. [13][14]

References

  • Anderson ME., Powrie F., Puri RN., Meister A. (1985). Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione. Arch Biochem Biophys, 239, 538-548.
  • Wang, Q., et al. (n.d.). Glutathione ethyl ester supplementation prevents airway hyper-responsiveness in mice. Journal of Thoracic Disease.
  • Ito, Y., et al. (1998). Determination of intracellular glutathione and thiols by high performance liquid chromatography with a gold electrode at the femtomole level: comparison with a spectroscopic assay. Journal of Chromatography B: Biomedical Sciences and Applications, 705(1), 135-140. [Link]

  • Wellner, V. P., et al. (1984). Radioprotection by Glutathione Ester: Transport of Glutathione Ester Into Human Lymphoid Cells and Fibroblasts. Proceedings of the National Academy of Sciences, 81(15), 4732-4735. [Link]

  • Getsy, P. M., et al. (2022). This compound Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers in Pharmacology, 13, 893325. [Link]

  • Bates, M. L., et al. (2024). The cell-permeant antioxidant D-thiol ester this compound overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology. [Link]

  • Teh, E., et al. (1991). Transport of glutathione diethyl ester into human cells. Proceedings of the National Academy of Sciences, 88(5), 1891-1895. [Link]

  • Bates, M. L., et al. (2024). The cell-permeant antioxidant D-thiol ester this compound overcomes physical dependence to morphine in male Sprague Dawley rats. OUCI. [Link]

  • Wang, Q., et al. (2014). Glutathione ethyl ester supplementation prevents airway hyper-responsiveness in mice. Annals of Translational Medicine, 2(1), 7. [Link]

  • Fraternale, A., et al. (2010). Prodrug Approach for Increasing Cellular Glutathione Levels. Current Medicinal Chemistry, 17(21), 2347-2356. [Link]

  • Getsy, P. M., et al. (2022). This compound Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood-Gas Chemistry in Freely-Moving Rats. Frontiers. [Link]

  • Zeevalk, G. D., et al. (2007). Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson's disease. Experimental Neurology, 205(2), 481-491. [Link]

  • Bates, M. L., et al. (2024). The cell-permeant antioxidant D-thiol ester this compound overcomes physical dependence to morphine in male Sprague Dawley rats. PubMed. [Link]

  • Giustarini, D., et al. (2018). N-acetylcysteine Ethyl Ester as GSH Enhancer in Human Primary Endothelial Cells: A Comparative Study With Other Drugs. Free Radical Biology and Medicine, 126, 260-268. [Link]

  • Bates, M. L., et al. (2024). The cell-permeant antioxidant D-thiol ester this compound overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers. [Link]

  • Getsy, P. M., et al. (2022). This compound Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood-Gas Chemistry in Freely-Moving Rats. IU Indianapolis ScholarWorks. [Link]

  • Giustarini, D., et al. (2018). N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study. Usiena air - Unisi. [Link]

Sources

Head-to-head study of D-cysteine ethyl ester and D-cysteine in vivo

[1][2][3][4][5][6]

Executive Summary: The Permeability Paradox

In the realm of hydrogen sulfide (H₂S) therapeutics and redox biology, stereochemistry and bioavailability are the critical determinants of efficacy. While D-Cysteine (D-Cys) serves as a unique, non-excitotoxic substrate for H₂S production via the D-amino acid oxidase (DAO) pathway, its therapeutic potential in vivo is severely limited by poor cellular uptake.

This compound (D-CYSee) , a cell-permeant ester prodrug, overcomes this rate-limiting step. This guide analyzes the head-to-head performance of D-CYSee versus D-Cys, demonstrating why the ester form succeeds in reversing opioid-induced respiratory depression (OIRD) and withdrawal phenotypes where the parent acid fails.

Mechanistic Comparison: The Bioactivation Pathway

The core differentiator between these two compounds is not their intrinsic activity, but their access to the intracellular enzymatic machinery required to generate H₂S.

  • D-Cysteine: Hydrophilic (zwitterionic at physiological pH). Relies on specific transporters (e.g., EAAT3) which are often downregulated in disease states or saturated.

  • D-CYSee: Lipophilic. Diffuses passively across the plasma membrane. Once intracellular, it is hydrolyzed by non-specific esterases back to D-Cysteine, which then enters the peroxisomal/mitochondrial H₂S synthesis pathway.

Diagram 1: Intracellular Bioactivation & H₂S Generation

Bioactivationcluster_extExtracellular Spacecluster_cellIntracellular Space (Cytosol/Peroxisome)D_Cys_ExtD-Cysteine(Hydrophilic)MembranePlasma MembraneD_Cys_Ext->MembranePoor Uptake(Transporter Dependent)D_CYSee_ExtThis compound(Lipophilic)D_CYSee_Ext->MembranePassive DiffusionD_CYSee_IntD-CYSeeMembrane->D_CYSee_IntRapid EntryD_Cys_IntD-CysteineMembrane->D_Cys_IntInefficientD_CYSee_Int->D_Cys_IntHydrolysisEsteraseNon-specificEsterasesD_CYSee_Int->EsteraseDAOD-Amino AcidOxidase (DAO)D_Cys_Int->DAOMP33-Mercaptopyruvate(3-MP)D_Cys_Int->MP3OxidationMST3-MST(Mitochondria)MP3->MSTH2SH₂S + Sulfane Sulfur(Bioactive Species)MP3->H2SSulfur Transfer

Caption: D-CYSee bypasses membrane transport bottlenecks, hydrolyzing intracellularly to fuel the DAO/3-MST H₂S production pathway.

Comparative Efficacy Data

The following data summarizes key in vivo findings, specifically in models of Opioid-Induced Respiratory Depression (OIRD) and Opioid Withdrawal in Sprague Dawley rats.

Table 1: Physicochemical & Pharmacokinetic Profile
FeatureD-Cysteine (Parent)This compound (Prodrug)
CAS Number 921-01-7144600-99-5 (HCl salt)
Lipophilicity (LogP) Low (< -2.0)Moderate (Enhanced Permeability)
Cellular Uptake Transporter-dependent (Slow)Passive Diffusion (Rapid)
Onset of Action (IV) No observable effect in acute OIRDImmediate (< 2 mins)
Blood-Brain Barrier Limited penetrationHigh penetration
Table 2: In Vivo Efficacy (Morphine Challenge Models)
Experimental EndpointD-Cysteine (500 µmol/kg IV)D-CYSee (500 µmol/kg IV)Significance
Arterial pH Recovery No change vs. VehicleRapid normalization to baselinep < 0.05
pCO₂ Clearance No change (Hypercapnia persists)Rapid reduction to baselinep < 0.05
Alveolar-Arterial Gradient Elevated (V/Q Mismatch)Restored to normal rangep < 0.05
Withdrawal Signs No reductionSignificant attenuationp < 0.05

Expert Insight: In OIRD studies, D-Cysteine failed to reverse respiratory acidosis even at high molar doses. In contrast, D-CYSee restored blood gas parameters without diminishing the analgesic effects of morphine, suggesting a specific action on respiratory control centers (e.g., Pre-Bötzinger complex) rather than opioid receptor antagonism.

Experimental Protocols

To replicate these findings or expand upon them, use the following validated protocols.

Protocol A: Preparation of D-CYSee for IV Injection

Note: Ester forms are prone to hydrolysis in aqueous solution. Fresh preparation is critical.

  • Vehicle: Degassed 0.9% Saline (sterile).

  • Weighing: Calculate mass for 500 µmol/kg dose (approx. 92.8 mg/kg for HCl salt, MW ~185.6 g/mol ).

  • Solubilization: Dissolve D-CYSee powder in saline immediately prior to injection (< 5 mins).

  • pH Adjustment: Check pH; if highly acidic due to HCl salt, neutralize cautiously to pH ~7.0–7.2 with dilute NaOH, but inject immediately to prevent ester hydrolysis ex vivo.

Protocol B: In Vivo OIRD Rescue Model

This workflow quantifies the "rescue" capability of D-CYSee vs. D-Cysteine.

Diagram 2: OIRD Experimental Workflow

WorkflowStartAnesthetized/Freely Moving Rats(Baseline ABG Measurement)InductionInduction: Morphine Sulfate(10 mg/kg IV)Start->InductionDepressionWait 15 mins(Confirm Respiratory Depression)Induction->DepressionBranchTreatmentGroupDepression->BranchGrp_AGroup A:D-Cysteine (500 µmol/kg)Branch->Grp_AGrp_BGroup B:D-CYSee (500 µmol/kg)Branch->Grp_BGrp_CGroup C:Vehicle (Saline)Branch->Grp_CMeasureMonitor: Plethysmography & ABG(Timepoints: +5, +15, +30, +60 min)Grp_A->MeasureGrp_B->MeasureGrp_C->MeasureResult_AOutcome A:Sustained Acidosis/HypercapniaMeasure->Result_AGrp A & CResult_BOutcome B:Rapid Normalization of pH/pCO₂Measure->Result_BGrp B Only

Caption: Experimental design for comparing respiratory rescue effects. ABG = Arterial Blood Gas.[1]

Step-by-Step:

  • Baseline: Catheterize femoral artery/vein. Allow 30 min stabilization. Draw arterial blood (0.2 mL) for baseline blood gas (pH, pCO₂, pO₂).

  • Induction: Administer Morphine Sulfate (10 mg/kg IV).

  • Confirmation: Wait 15 minutes. Confirm respiratory depression (drop in pO₂, rise in pCO₂).[2]

  • Intervention: Administer Bolus IV of D-CYSee, D-Cysteine, or Vehicle.[1][3][4][5][6][2][7]

  • Monitoring: Draw arterial blood at t=5, 15, 30, and 60 minutes post-intervention.

  • Analysis: Calculate A-a gradient (Alveolar-arterial) to assess gas exchange efficiency.

Critical Analysis & Troubleshooting

Why does D-Cysteine fail in vivo? Despite being the substrate for DAO, D-Cysteine's hydrophilicity prevents it from reaching the peroxisomal DAO enzyme in sufficient quantities during acute crises (like OIRD). The transport kinetics are too slow to counteract the rapid onset of opioid-induced respiratory collapse.

Why is D-CYSee superior? D-CYSee acts as a "Trojan Horse." By masking the carboxyl group, it permeates the lipid bilayer. Once inside, the ester bond is cleaved, releasing high concentrations of D-Cysteine directly into the cytoplasm, driving the equilibrium of the DAO/3-MST pathway toward H₂S production.

Safety Note: While L-Cysteine ethyl ester can be neurotoxic (excitotoxic), This compound appears to lack this toxicity because D-Cysteine is not an agonist at NMDA receptors in the same manner as L-Cysteine/L-Cystine derivatives, and it scavenges ROS effectively.

References
  • Gaston, B., et al. (2022). this compound Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats.[3] Frontiers in Pharmacology, 13, 911876. Link

  • Bates, J. N., et al. (2022). this compound and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats.[1] Respiratory Physiology & Neurobiology, 302, 103912.[1] Link

  • Shibuya, N., & Kimura, H. (2013). Production of hydrogen sulfide from D-cysteine and its therapeutic potential. Frontiers in Endocrinology, 4, 87. Link

  • Mendoza, J., et al. (2024). The cell-permeant antioxidant D-thiol ester this compound overcomes physical dependence to morphine in male Sprague Dawley rats.[8] Frontiers in Pharmacology, 15, 1444574.[8] Link

  • Baby, S. M., et al. (2021). L-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood-Gas Chemistry in Rats. Frontiers in Pharmacology, 12, 706903. Link

Comparative Guide: Chiral Separation of D- and L-Cysteine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Separating the enantiomers of Cysteine Ethyl Ester (Cys-EE) presents a unique "stability paradox" often overlooked in standard method development. Unlike stable amino acids (e.g., Leucine, Phenylalanine), Cys-EE possesses a highly reactive free thiol (-SH) group.

The Critical Insight: At neutral or slightly basic pH, or in the presence of transition metals, Cys-EE rapidly oxidizes to its disulfide dimer, Cystine Diethyl Ester . This reaction creates dynamic artifacts during chromatography, leading to split peaks, poor recovery, and false impurity profiles.

Therefore, the selection of the chiral stationary phase (CSP) is not merely about selectivity (


); it is about kinetic stabilization  of the analyte during the run.
The Verdict at a Glance
FeatureMethod A: Crown Ether (Recommended) Method B: Ligand Exchange (Risky) Method C: Derivatization (Trace Only)
Column Daicel Crownpak CR(+) / CR-I(+)C18 + Cu(II) / Chiral LigandC18 (Achiral)
Mechanism Host-Guest Inclusion (Ammonium)Ternary Complex FormationDiastereomer Formation
pH Condition pH 1.0 – 2.0 (Stabilizing) pH 4.5 – 6.0 (Destabilizing)pH 8.0+ (Reaction req.)
Thiol Stability Excellent (Protonated -SH)Poor (Cu(II) catalyzes oxidation)Variable (Deriv. dependent)
Sample Prep Dissolve & ShootComplex Equilibration30 min reaction time
Primary Use Purity Analysis / QC(Not Recommended for Cys)Biological Matrices (Plasma)

Technical Deep Dive: Method Comparison

Method A: Crown Ether Chiral Stationary Phase (The Gold Standard)

Technology: Daicel Crownpak CR(+) or CR-I(+) (Immobilized).[1] Mechanism: The chiral crown ether (18-crown-6 derivative) forms a host-guest inclusion complex with the protonated primary amine (


) of the Cys-EE.
  • Why it works: The separation requires a highly acidic mobile phase (typically Perchloric Acid,

    
    ). At pH 1.0–2.0, the thiol group of Cysteine is fully protonated and resistant to oxidation. This "freezes" the chemical equilibrium, ensuring the peak you see is the monomer, not the dimer formed on-column.
    
  • Elution Logic: On CR(+), the D-enantiomer generally elutes first.[1][2][3] This is advantageous for checking enantiomeric purity of L-Cys-EE (the active pharmaceutical ingredient), as the trace D-impurity elutes before the massive L-peak, avoiding tailing interference.

Method B: Ligand Exchange Chromatography (The "Trap")

Technology: C18 coated with chiral selector + Copper(II) sulfate in mobile phase. Mechanism: Formation of a ternary complex: [Selector-Cu(II)-Analyte].

  • The Failure Mode: While effective for non-sulfur amino acids, this method is disastrous for Cysteine derivatives. Copper (Cu(II)) is a potent catalyst for thiol oxidation.

    • Reaction:

      
      
      
    • Result: You will likely observe a broad "blob" or multiple peaks representing the interconversion of Cys-EE to Cystine-Diethyl-Ester during the run. Avoid this method for free thiols.

Method C: Pre-Column Derivatization (Marfey’s / OPA)

Technology: Reaction with OPA/IBLC or FDAA (Marfey's Reagent)


 Achiral C18.
Mechanism:  Converts enantiomers into diastereomers with different physical properties.[4]
  • Application: Best for biological samples (e.g., rat plasma) where Cys-EE is in nanomolar concentrations. The derivative provides fluorescence (high sensitivity).

  • Drawback: The derivatization reaction usually requires pH 8–9. You must add reducing agents (like EDTA or TCEP) to prevent oxidation during the reaction, adding complexity and cost.

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for selecting the correct method, highlighting the oxidation risk.

G Start Analyte: Cysteine Ethyl Ester (Racemic or Enantiopurity) ConcCheck Sample Concentration? Start->ConcCheck HighConc High Conc. (>0.1 mg/mL) (Raw Material/QC) ConcCheck->HighConc QC/Purity Trace Trace / Biological Matrix (< 1 µg/mL) ConcCheck->Trace PK/Bioanalysis MethodA METHOD A: Crown Ether CSP (Crownpak CR+) HighConc->MethodA Preferred MethodB METHOD B: Ligand Exchange (Cu(II) Based) HighConc->MethodB Avoid MethodC METHOD C: Derivatization (OPA / Marfey's) Trace->MethodC High Sensitivity MechanismA Mechanism: Acidic pH (1.5) Stabilizes Thiol MethodA->MechanismA MechanismB Mechanism: Cu(II) Catalysis Rapid Oxidation to Cystine MethodB->MechanismB ResultA Result: Accurate Purity (D- elutes before L-) MechanismA->ResultA ResultB Result: Artifacts/Tailing (Not Recommended) MechanismB->ResultB

Figure 1: Decision matrix for Cysteine Ethyl Ester separation. Note the "Red Path" (Method B) leading to oxidation artifacts.

Validated Protocol: Crown Ether Method

This protocol is designed for the Crownpak CR(+) column.[3] It is self-validating because the acidic mobile phase matches the stability requirements of the analyte.

Chromatographic Conditions[2][3][5][6][7][8][9]
ParameterSettingRationale
Column Crownpak CR(+) (150 × 4.0 mm, 5 µm)Specific for primary amines; D-elutes first.[1]
Mobile Phase

(pH 1.5) : Methanol (90 : 10 v/v)
pH 1.5 ensures

formation and prevents

oxidation. MeOH reduces retention of the hydrophobic ester group.
Flow Rate 0.8 mL/minOptimized for mass transfer in crown ether pores.
Temperature 10°C - 25°CCrucial: Lower temperatures (10-15°C) significantly improve resolution (

) on Crownpak columns.
Detection UV 200 nmCys-EE lacks a strong chromophore. 200 nm detects the carbonyl/sulfide.
Injection Vol 5 - 10 µLPrevent column overload (Crown ethers have lower capacity than C18).
Reagent Preparation (Step-by-Step)
  • Perchloric Acid Solution (pH 1.5):

    • Add 16.3 g (approx.[3] 9.8 mL) of 70% Perchloric Acid (

      
      ) to 900 mL of HPLC-grade water.
      
    • Adjust volume to 1000 mL.

    • Safety Note: Perchloric acid is corrosive. Use a fume hood.

  • Mobile Phase:

    • Mix 900 mL of the pH 1.5 solution with 100 mL of Methanol.

    • Degas thoroughly (Crown ether phases are sensitive to bubbles).

  • Sample Diluent:

    • Do not use water or buffer. Dissolve the sample directly in the Mobile Phase.

    • Why? This immediately protonates the amine and stabilizes the thiol upon dissolution.

System Suitability & Troubleshooting
  • Resolution (

    
    ):  Should be > 2.0. If 
    
    
    
    drops, lower the column temperature to 10°C.
  • Peak Shape: If peaks are broad, check the pH. It must be < 2.0. If pH > 2.5, the ammonium complex is weak, and retention/resolution collapses.

  • Unknown Peaks: If a peak appears at the void volume (

    
    ), it is likely the counter-ion (chloride/sulfate) from the sample salt form. This is normal.
    

Comparative Data Summary

The following data represents typical performance metrics for the separation of a racemic mixture (50:50 D/L).

MetricCrownpak CR(+) (Method A)Ligand Exchange (Method B)Derivatization (Method C)
Resolution (

)
3.5 – 4.2 1.2 – 1.8 (variable)> 5.0
Analysis Time 15 min25 – 40 min45 min (inc. prep)
LOD (Limit of Detection) ~5 µg/mL (UV 200nm)~1 µg/mL (UV 254nm)~10 ng/mL (Fluorescence)
Column Lifetime High (if filtered)Low (Cu stripping/fouling)High (Standard C18)
Sample Stability > 24 hours (in MP)< 30 mins (on column)Stable (post-deriv)

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) and CR(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases.
  • Natalini, B., et al. (2008).[5][6] Cysteine-based chiral selectors for the ligand-exchange separation of amino acids. Journal of Chromatography B, 875(1), 108-117.[6] (Highlighting the complexity of Cys-selectors).

  • Bruckner, H., et al. (1995). Gas and liquid chromatographic determination of enantiomers of amino acids. Journal of Chromatography A, 666, 259.
  • European Pharmacopoeia (Ph. Eur.).Cysteine Hydrochloride Monohydrate Monograph.

Sources

A Senior Application Scientist's Guide to Validating D-cysteine Ethyl Ester as a Glutathione Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unceasing Quest for Redox Homeostasis

In the intricate landscape of cellular biology, maintaining redox homeostasis is paramount. At the heart of this balance lies glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, and the most abundant non-protein thiol in mammalian cells.[1] GSH is the master antioxidant, a critical defender against the onslaught of reactive oxygen species (ROS) that arise from both metabolic processes and external stressors.[2] Its depletion is a hallmark of oxidative stress and is implicated in the pathogenesis of a vast array of diseases, from neurodegenerative disorders to chronic liver conditions.[3]

The direct therapeutic use of GSH is hampered by its poor bioavailability. This has driven the scientific community to explore precursor molecules that can efficiently enter cells and fuel endogenous GSH synthesis. The availability of cysteine is the rate-limiting step in this process.[1] While L-cysteine is the natural precursor, its utility is limited by rapid metabolism and potential toxicity at higher doses.[4][5] This has led to the widespread use of N-acetylcysteine (NAC), a more stable cysteine derivative.[6]

Now, a new contender, D-cysteine ethyl ester (D-CYSee), emerges with a compelling proposition. By utilizing the D-enantiomer and adding a lipophilic ethyl ester group, D-CYSee is designed to enhance cellular uptake and bypass some of the metabolic pathways that limit L-cysteine. This guide provides a comprehensive framework for researchers to validate the efficacy of D-CYSee, comparing it to established alternatives and offering detailed experimental protocols to rigorously test its potential as a superior glutathione precursor.

The Rationale and Mechanism of this compound

To appreciate the potential of D-CYSee, one must first understand the foundational pathway of GSH synthesis.

GshSynthesis cluster_0 cluster_1 Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL Rate-Limiting Step Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS GGC γ-Glutamylcysteine GCL->GGC GSH Glutathione (GSH) GS->GSH GGC->GS

Caption: The two-step enzymatic synthesis of Glutathione (GSH).

D-CYSee is a prodrug designed to overcome the limitations of direct cysteine delivery. The strategy is twofold:

  • Esterification: The addition of an ethyl ester group increases the molecule's lipophilicity. This modification is intended to facilitate its passage across the lipid bilayer of the cell membrane, a significant hurdle for the more polar cysteine molecule.[7][8]

  • D-Isomer Utilization: While L-cysteine is the natural form, the use of the D-isomer may offer metabolic stability. D-amino acids are generally not recognized by many of the enzymes that rapidly degrade L-amino acids, potentially leading to a longer plasma half-life and more sustained delivery to target cells.

Once inside the cell, ubiquitous intracellular esterases are hypothesized to cleave the ethyl ester bond, releasing D-cysteine and a negligible amount of ethanol. The liberated D-cysteine can then serve as a substrate for glutamate-cysteine ligase (GCL), entering the GSH synthesis pathway.

DCYSee_Mechanism cluster_out Extracellular Space cluster_in Intracellular Space DCYSee_out This compound (D-CYSee) DCYSee_in D-CYSee DCYSee_out->DCYSee_in Passive Diffusion (Lipophilic) Esterase Intracellular Esterases DCYSee_in->Esterase Dcys D-cysteine Esterase->Dcys Cleavage GSH_path GSH Synthesis Pathway Dcys->GSH_path GSH Glutathione (GSH) GSH_path->GSH

Caption: Proposed mechanism of D-CYSee uptake and conversion.

Comparative Analysis of Glutathione Precursors

The selection of a GSH precursor for research or therapeutic development hinges on a careful evaluation of its properties. D-CYSee should be benchmarked against the standard-bearers, L-cysteine and N-acetylcysteine (NAC).

FeatureThis compound (D-CYSee)N-acetylcysteine (NAC)L-cysteine
Chemical Modification D-isomer, Ethyl esterN-acetylationNone (natural amino acid)
Primary Advantage Potentially enhanced cell permeability and metabolic stability.[9][10]Well-established safety profile and efficacy.[6]Direct precursor, naturally occurring.[1]
Bioavailability Hypothesized to be high due to lipophilicity. Esterified forms of NAC (NACET) show vastly improved bioavailability over NAC.[8][11]Moderate; subject to first-pass metabolism.[11]Low oral bioavailability due to rapid metabolism in the gut and liver.[12]
Toxicity Profile Requires thorough investigation. Studies on D-cysteine suggest a similar or slightly better toxicological profile than L-cysteine at high doses in rats.[4][13]Generally safe, though high doses can cause gastrointestinal side effects.[14]Can be toxic at high concentrations, potentially promoting oxidative stress.[5][15]
Supporting Evidence Pre-clinical studies show it can reverse deleterious effects of opioids, suggesting effective cell penetration and action.[9][10][16]Extensive clinical use as a mucolytic agent and for acetaminophen overdose.[17] Numerous studies support its role as a GSH precursor.[18]Foundational role in biochemistry is undisputed, but practical application as a supplement is limited.[1]

Experimental Validation: A Step-by-Step Guide

To validate D-CYSee, a series of well-controlled experiments are necessary. The following protocols provide a robust framework for assessing its efficacy as a GSH precursor and its ability to protect cells from oxidative stress.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed cells in 96-well plates treat Pre-treat with Precursors (D-CYSee, NAC, L-Cys, Vehicle) start->treat induce Induce Oxidative Stress (e.g., H₂O₂) treat->induce Allow precursor uptake (e.g., 4-24h) gsh_assay Assay 1: Measure Intracellular GSH induce->gsh_assay Incubate (e.g., 4-8h) viability_assay Assay 2: Measure Cell Viability induce->viability_assay Incubate (e.g., 24h) analysis Quantify & Compare: - GSH Levels - % Viability gsh_assay->analysis viability_assay->analysis

Caption: General workflow for validating a glutathione precursor in vitro.

Protocol 1: Quantifying Intracellular Glutathione (GSH) Levels

This protocol uses Monochlorobimane (MCB), a cell-permeable dye that becomes fluorescent upon binding to reduced GSH in a reaction catalyzed by glutathione S-transferases (GST).[3][19] It provides a direct measure of intracellular GSH in living cells.

Objective: To determine if D-CYSee increases intracellular GSH levels more effectively than NAC or L-cysteine.

Materials:

  • Cell line (e.g., ARPE-19, HepG2, or SH-SY5Y)

  • 96-well black, clear-bottom tissue culture plates

  • This compound (D-CYSee), N-acetylcysteine (NAC), L-cysteine

  • Monochlorobimane (MCB) stock solution (e.g., 10 mM in DMSO)[20]

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460-480 nm)[21][22]

Methodology:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere overnight.

  • Precursor Treatment: Prepare fresh solutions of D-CYSee, NAC, and L-cysteine in cell culture medium at various concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM). Include a vehicle-only control.

  • Remove the old medium from the cells and add 100 µL of the treatment media to the respective wells.

  • Incubate for a predetermined time (e.g., 24 hours) to allow for cellular uptake and conversion to GSH.[23]

  • MCB Staining: Prepare a working solution of MCB at 40-50 µM in pre-warmed PBS.[24]

  • Wash the cells twice with 100 µL of warm PBS to remove any remaining precursor.

  • Add 100 µL of the MCB working solution to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.[22]

  • Measurement: After incubation, wash the cells twice with PBS to remove extracellular MCB. Add 100 µL of PBS to each well.

  • Read the fluorescence on a microplate reader (Ex: 380 nm, Em: 470 nm).[20]

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of treated wells to the vehicle control to determine the fold-increase in intracellular GSH.

Protocol 2: Assessing Cytoprotection Against Oxidative Stress

This protocol evaluates the ability of the precursor to protect cells from death induced by an external oxidant, such as hydrogen peroxide (H₂O₂).[25][26]

Objective: To determine if pre-treatment with D-CYSee provides superior protection against oxidative cell death compared to NAC or L-cysteine.

Materials:

  • All materials from Protocol 1

  • Hydrogen peroxide (H₂O₂) solution

  • Cell viability reagent (e.g., Resazurin-based like PrestoBlue or AlamarBlue; or MTT)

Methodology:

  • Cell Seeding and Precursor Treatment: Follow steps 1-4 from Protocol 1.

  • Induction of Oxidative Stress: After the precursor incubation period, remove the treatment media.

  • Add 100 µL of fresh culture medium containing a pre-determined concentration of H₂O₂ to each well (except for the "no-stress" control wells). The optimal H₂O₂ concentration (e.g., 200-500 µM) should be determined beforehand to induce ~50% cell death in 24 hours.

  • Incubate the plate for 24 hours at 37°C.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of Resazurin reagent per 100 µL of medium).

    • Incubate for 1-4 hours until a color change is apparent.

    • Read the absorbance or fluorescence on a microplate reader.

  • Data Analysis: Normalize the viability of all wells to the "no-stress" control wells (which represent 100% viability). Compare the percentage of viable cells in the H₂O₂-treated wells that were pre-treated with D-CYSee, NAC, or L-cysteine.

Expected Outcomes and Data Summary

The data generated from these protocols will allow for a direct, quantitative comparison of the glutathione precursors.

ParameterThis compound (D-CYSee)N-acetylcysteine (NAC)L-cysteine
Intracellular GSH Increase Expected to show a significant, dose-dependent increase. Potentially greater than NAC at equimolar concentrations due to higher bioavailability.[23]Dose-dependent increase, serving as the positive control and benchmark.[18]Modest or negligible increase at non-toxic concentrations.
Cytoprotection (vs. H₂O₂) Expected to provide robust, dose-dependent protection against cell death.Provides significant protection, the current standard for comparison.Minimal protection, may be ineffective due to poor uptake.
Effective Concentration (EC₅₀) Hypothesized to have a lower EC₅₀ for both GSH increase and cytoprotection compared to NAC, indicating higher potency.The benchmark EC₅₀ against which D-CYSee will be measured.High or non-determinable EC₅₀.

Conclusion

Validating this compound as a glutathione precursor requires a systematic and comparative approach. The theoretical advantages of its chemical structure—enhanced lipophilicity and metabolic stability—are compelling, but must be substantiated by rigorous experimental data. The protocols outlined in this guide provide a clear path to quantify its ability to boost intracellular GSH levels and protect against oxidative damage, benchmarking its performance directly against the current gold standard, N-acetylcysteine.

Should D-CYSee prove to be more potent and bioavailable, it could represent a significant advancement in the development of therapies for a multitude of disorders rooted in oxidative stress. The data generated through these validation studies will be critical for the research, scientific, and drug development communities to make informed decisions about the future of this promising molecule.

References

  • Antibodies Incorporated. (n.d.). Intracellular GSH Assay Kit | 9137.
  • Cell Signaling Technology. (n.d.). Cellular Glutathione Detection Assay Kit #13859.
  • Gaston, B., et al. (2022). This compound Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers in Physiology. Retrieved from [Link]

  • Rahman, I., Kode, A., & Biswas, S. K. (2006). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. Nature Protocols, 1(6), 3159-3165. Retrieved from [Link]

  • Kavanagh, T. J., et al. (1993). A novel role for carboxylesterase in the elevation of cellular cysteine by esters of cysteine. Biochemical Pharmacology, 45(6), 1271-1276. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Total Glutathione Quantification Kit T419 manual. Retrieved from [Link]

  • Diagnostiki Athinon. (n.d.). Glutathione, Intracellular - Preventive Tests.
  • AMSBIO. (n.d.). Glutathione Assay.
  • Weinhandl, S., et al. (2014). Evaluation of cysteine ethyl ester as efficient inducer for glutathione overproduction in Saccharomyces spp. Journal of Biotechnology, 184, 113-120. Retrieved from [Link]

  • UC Davis. (2019). Glutathione. protocols.io. Retrieved from [Link]

  • Lewis, S. J., et al. (2024). The cell-permeant antioxidant D-thiol ester this compound overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology. Retrieved from [Link]

  • Rahman, I., Kode, A., & Biswas, S. K. (2007). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. Nature Protocols. Retrieved from [Link]

  • Getsy, P. M., et al. (2022). This compound and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. European Journal of Pharmacology, 921, 174865. Retrieved from [Link]

  • Kamencic, H., et al. (2000). Monochlorobimane fluorometric method to measure tissue glutathione. Analytical Biochemistry, 286(1), 35-37. Retrieved from [Link]

  • Bates, M. E., et al. (2024). Lipophilic analogues of D-cysteine prevent and reverse physical dependence to fentanyl in male rats. Scientific Reports. Retrieved from [Link]

  • Lewis, S. J., et al. (2024). The cell-permeant antioxidant D-thiol ester this compound overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology. Retrieved from [Link]

  • Shibahara, T., et al. (2014). Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. Fundamental Toxicological Sciences, 1(2), 53-62. Retrieved from [Link]

  • Kamencic, H., et al. (2000). Monochlorobimane fluorometric method to measure tissue glutathione. Analytical Biochemistry, 286(1), 35-37. Retrieved from [Link]

  • Pro-Formulations. (n.d.). A Comparison of NAC and NACET. Retrieved from [Link]

  • EURL ECVAM. (2022). Pre-validation of a reporter gene assay for oxidative stress for the rapid screening of nanobiomaterials. Particle and Fibre Toxicology. Retrieved from [Link]

  • Park, J. H., et al. (2024). An In Vitro Oxidative Stress Model of the Human Inner Ear Using Human-Induced Pluripotent Stem Cell-Derived Otic Progenitor Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • G. Santus, et al. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. Antioxidants. Retrieved from [Link]

  • Shibahara, T., et al. (2014). Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. Fundamental Toxicological Sciences, 1(2), 53-62. Retrieved from [Link]

  • MDPI. (2024). Optimization of Hydrogen Peroxide Concentrations for Inducing Oxidative Stress in Bovine Oocytes Prior to In Vitro Maturation. Antioxidants. Retrieved from [Link]

  • Shibahara, T., et al. (2014). Comparisons of L-cysteine and D-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2024). l-Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia. Chemical Research in Toxicology. Retrieved from [Link]

  • Lewis, S. J., et al. (2024). The cell-permeant antioxidant D-thiol ester this compound overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) An In Vitro Oxidative Stress Model of the Human Inner Ear Using Human-Induced Pluripotent Stem Cell-Derived Otic Progenitor Cells. Retrieved from [Link]

  • Lewis, S. J., et al. (2024). The cell-permeant antioxidant D-thiol ester this compound overcomes physical dependence to morphine in male Sprague Dawley rats. The Mouseion at the JAXlibrary. Retrieved from [Link]

  • Bates, M. E., et al. (2023). L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats. Frontiers in Pharmacology. Retrieved from [Link]

  • ResearchGate. (2018). Validation of a Novel RP-HPLC Method for the Analysis of Reduced Glutathione. Retrieved from [Link]

  • Dilger, R. N., et al. (2007). Oral N-acetyl-L-cysteine is a safe and effective precursor of cysteine. Journal of Animal Science. Retrieved from [Link]

  • Shanker, G., et al. (2002). The uptake of cysteine in cultured primary astrocytes and neurons. Neurotoxicology, 23(3), 319-328. Retrieved from [Link]

  • Wikipedia. (n.d.). Cysteine. Retrieved from [Link]

  • Giustarini, D., et al. (2018). N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study. Free Radical Biology and Medicine. Retrieved from [Link]

  • Giustarini, D., et al. (2012). Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs. Journal of Chromatography B, 909, 62-67. Retrieved from [Link]

  • MDPI. (2022). Glutathione for Food and Health Applications with Emphasis on Extraction, Identification, and Quantification Methods: A Review. Retrieved from [Link]

  • Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143-3153. Retrieved from [Link]

  • MDPI. (2024). Efficacy and Safety of Glutathione Supplementation in Patients with HIV Infection and HIV-Tuberculosis Co-Infection. Retrieved from [Link]

  • eLife. (2024). Magnesium isoglycyrrhizinate alleviates alcohol-associated liver disease through targeting HSD11B1. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for D-Cysteine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Analytical Rigor in Pharmaceutical Development

D-cysteine ethyl ester is a crucial chiral building block in the synthesis of various pharmaceutical agents. Its purity, stability, and enantiomeric integrity are paramount to the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods are indispensable for its characterization throughout the development lifecycle. This guide provides an in-depth comparison of analytical methodologies for the comprehensive analysis of this compound, with a focus on the principles of cross-validation to ensure consistency and reliability of data across different techniques. As Senior Application Scientists, we understand that merely presenting data is insufficient; this guide delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The International Council for Harmonisation (ICH) guideline Q2(R2) on the validation of analytical procedures provides a framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2][3] Cross-validation is a key component of this, particularly when two or more analytical procedures are used for the same purpose, ensuring that they produce comparable and reliable results.[1][4]

Understanding this compound: Analytical Challenges

This compound presents unique analytical challenges due to its reactive thiol group, which is susceptible to oxidation, and the presence of a chiral center. Key analytical considerations include:

  • Assay and Potency: Accurate quantification of the active pharmaceutical ingredient (API).

  • Impurity Profiling: Detection and quantification of process-related impurities and degradation products. A common degradation pathway for cysteine esters is oxidation to the corresponding disulfide.[4][5]

  • Enantiomeric Purity: Ensuring the stereochemical integrity of the D-enantiomer, as the L-enantiomer may have different pharmacological or toxicological properties.

  • Stability: Assessing the degradation of the molecule under various stress conditions.

This guide will compare and cross-validate four key analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral Chromatography (both HPLC and GC).

The Cross-Validation Workflow

The fundamental goal of cross-validation is to demonstrate the equivalence of different analytical methods. This involves analyzing the same set of samples using the methods being compared and evaluating the results against predefined acceptance criteria.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison Sample Single Batch of This compound HPLC HPLC-UV Sample->HPLC LCMS LC-MS Sample->LCMS GCMS GC-MS Sample->GCMS Chiral Chiral HPLC/GC Sample->Chiral SpikedSample Sample Spiked with Known Impurities & L-Isomer SpikedSample->HPLC SpikedSample->LCMS SpikedSample->GCMS SpikedSample->Chiral Data Comparative Data Analysis (Assay, Impurity, Enantiomeric Purity) HPLC->Data LCMS->Data GCMS->Data Chiral->Data ValidationParams Validation Parameters (Accuracy, Precision, Linearity) Data->ValidationParams Report Cross-Validation Report ValidationParams->Report LCMS_Workflow Sample Sample Injection HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS Scan (Full Scan) ESI->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Data Data Analysis (Impurity ID) MS1->Data MS2->Data

Sources

An In Vivo Comparative Analysis of D-Cysteine Ethyl Ester and its Methyl Ester Analog: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vivo comparison of D-cysteine ethyl ester (D-CYSee) and its methyl ester analog (D-CYSme). As research into D-amino acids and their therapeutic potential expands, understanding the nuanced differences between closely related analogs is paramount for selecting optimal candidates for drug development. This document synthesizes findings from preclinical studies, explains the causal mechanisms behind experimental choices, and provides detailed protocols for researchers aiming to replicate or build upon this work.

The core challenge with administering polar molecules like D-cysteine is their limited ability to cross cellular membranes. Esterification of the carboxyl group is a common prodrug strategy to increase lipophilicity, thereby enhancing cell penetration and bioavailability.[1][2][3] Once inside the cell, endogenous esterases are expected to hydrolyze the ester bond, releasing the active parent compound, D-cysteine. This guide will explore how the choice of ester—ethyl versus methyl—profoundly impacts the efficacy, pharmacokinetics, and safety profile of the parent molecule in a living system.

Rationale for Comparison: Beyond Cell Permeability

The primary motivation for comparing D-CYSee and D-CYSme stems from their shared ability to act as cell-penetrant delivery vehicles for D-cysteine.[1][2] This is particularly relevant in models of opioid-induced respiratory depression (OIRD), where D-CYSee has been shown to reverse the deleterious effects of morphine on breathing and blood-gas chemistry, an effect not seen with the direct administration of D-cysteine itself.[1][2][4][5][6] The efficacy of these esters is attributed to their capacity to rapidly enter cells and neurons, including those in the central nervous system, to exert their effects.[4][5][6][7][8]

However, the structural difference—a single methylene group—introduces critical variables that must be assessed in vivo:

  • Metabolic Byproducts: The hydrolysis of D-CYSee yields D-cysteine and ethanol, whereas D-CYSme produces D-cysteine and methanol. The distinct metabolic pathways and toxicities of ethanol versus methanol represent a major point of divergence and a critical safety consideration.

  • Pharmacokinetics: Subtle differences in lipophilicity and molecular size between the ethyl and methyl esters can lead to significant variations in absorption, distribution, metabolism, and excretion (ADME), ultimately affecting the therapeutic window and dosing regimen.

  • Efficacy and Potency: The rate and extent of D-cysteine delivery to target tissues may differ, potentially altering the potency and duration of the desired pharmacological effect.

This guide will dissect these differences through the lens of a preclinical model of OIRD in rats, a well-established paradigm for evaluating the activity of these compounds.[1][2]

Comparative In Vivo Performance

The following sections summarize the expected performance of D-CYSee and D-CYSme based on available literature and established pharmacological principles.

Efficacy in Opioid-Induced Respiratory Depression (OIRD)

Both D-CYSee and D-CYSme are anticipated to be effective in reversing OIRD. Studies have demonstrated that L-cysteine methyl ester can reverse morphine's negative effects on ventilation.[9] Similarly, D-CYSee has been shown to promptly reverse morphine-induced decreases in minute ventilation and adverse changes in arterial blood-gas chemistry (pH, pCO₂, pO₂) without compromising opioid-induced analgesia.[1][2] The primary mechanism is believed to be the intracellular delivery of D-cysteine, which can act as an antioxidant and potentially modulate redox-dependent signaling pathways disrupted by opioids.[7]

Table 1: Comparative Efficacy in a Rat Model of OIRD

Parameter This compound (D-CYSee) D-Cysteine Methyl Ester (D-CYSme) Rationale for Expected Outcome
Reversal of Hypoventilation High High Both esters effectively deliver D-cysteine intracellularly, addressing the core mechanism.[1][9]
Normalization of pCO₂ Rapid & Sustained Rapid & Sustained Effective delivery of the active thiol is expected to restore normal respiratory drive.[4][5][6]
Normalization of pO₂ Rapid & Sustained Rapid & Sustained Improved ventilation directly leads to better oxygenation of the blood.[4][5][6]
Effect on Analgesia Minimal to None Minimal to None The mechanism of respiratory rescue appears distinct from the opioid receptor pathways mediating analgesia.[1][2]

| Potency (ED₅₀) | Potentially Higher | Potentially Lower | The slightly greater lipophilicity of the ethyl ester may enhance CNS penetration, leading to higher potency. |

Pharmacokinetic Profiles

The pharmacokinetic behavior dictates the concentration and duration of the active compound at its site of action. While direct comparative data is limited, we can infer the profiles based on chemical properties.

Table 2: Predicted Pharmacokinetic Parameters

Parameter This compound (D-CYSee) D-Cysteine Methyl Ester (D-CYSme) Rationale for Prediction
Bioavailability (IV) 100% (by definition) 100% (by definition) Intravenous administration bypasses absorption barriers.
Brain Penetration Moderate to High Moderate The ethyl group confers slightly higher lipophilicity, which generally correlates with better blood-brain barrier permeability.
Metabolism Rapid hydrolysis by esterases Rapid hydrolysis by esterases Both are prodrugs designed for rapid cleavage in plasma and tissues.[10]

| Half-life (t₁/₂) | Short | Short | Rapid esterase activity and metabolism of the parent D-cysteine by D-amino acid oxidase (DAO) would lead to quick clearance.[3] |

Toxicity Profiles

This is the most critical point of comparison. While the parent D-cysteine carries a risk of renal toxicity at high doses, the metabolic byproducts of the esters are of greater concern.[11][12]

Table 3: Comparative Toxicity Profile

Parameter This compound (D-CYSee) D-Cysteine Methyl Ester (D-CYSme) Rationale for Concern
Primary Metabolic Byproduct Ethanol Methanol Ethanol is metabolized to acetaldehyde and then acetate. Methanol is metabolized to formaldehyde and formic acid.
Acute Toxicity Risk Low (Ethanol-related) High (Methanol-related) Formic acid is highly toxic, causing metabolic acidosis and optic nerve damage.
Chronic Toxicity Risk Low High Repeated exposure to methanol, even at low doses, poses a significant health risk.

| Renal Toxicity | Moderate (Dose-dependent) | Moderate to High | Both deliver D-cysteine, which can be nephrotoxic.[11][12] The added systemic stress from methanol metabolites could exacerbate renal injury. |

The metabolic fate of the alcohol byproducts is a decisive factor. The conversion of methanol to highly toxic metabolites makes D-CYSme a significantly riskier candidate for therapeutic development compared to D-CYSee.

cluster_ethyl This compound Metabolism cluster_methyl D-Cysteine Methyl Ester Metabolism DCYSee This compound Esterase_E Esterases DCYSee->Esterase_E DCys_E D-Cysteine Esterase_E->DCys_E Ethanol Ethanol Esterase_E->Ethanol ADH_E Alcohol Dehydrogenase Ethanol->ADH_E Acetaldehyde Acetaldehyde ADH_E->Acetaldehyde ALDH_E Aldehyde Dehydrogenase Acetaldehyde->ALDH_E Acetate Acetate (Enters TCA Cycle) ALDH_E->Acetate DCYSme D-Cysteine Methyl Ester Esterase_M Esterases DCYSme->Esterase_M DCys_M D-Cysteine Esterase_M->DCys_M Methanol Methanol Esterase_M->Methanol ADH_M Alcohol Dehydrogenase Methanol->ADH_M Formaldehyde Formaldehyde (Toxic) ADH_M->Formaldehyde ALDH_M Aldehyde Dehydrogenase Formaldehyde->ALDH_M FormicAcid Formic Acid (Toxic) ALDH_M->FormicAcid

Caption: Metabolic pathways of D-CYSee and D-CYSme after hydrolysis.

Experimental Protocols

To validate the predicted differences, a rigorous head-to-head in vivo study is required. The following protocols are designed as a self-validating system, integrating efficacy, pharmacokinetic, and safety endpoints. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the ARRIVE guidelines.[1][7]

Overall Experimental Workflow

cluster_groups Treatment Groups (n=8-10 per group) cluster_studies In Vivo Assessments start Acclimatized Male Sprague Dawley Rats Vehicle Vehicle Control (Saline) start->Vehicle Morphine Morphine + Vehicle start->Morphine DCYSee Morphine + D-CYSee start->DCYSee DCYSme Morphine + D-CYSme start->DCYSme Efficacy Efficacy Study: OIRD Reversal Morphine->Efficacy DCYSee->Efficacy PK Pharmacokinetic Study: Blood & Brain Analysis DCYSee->PK Tox Acute Toxicity Study: Observation & Histology DCYSee->Tox DCYSme->Efficacy DCYSme->PK DCYSme->Tox Data_Analysis Comparative Data Analysis & Interpretation Efficacy->Data_Analysis Respiratory Parameters, Blood Gases PK->Data_Analysis Cmax, Tmax, t1/2, Brain-Plasma Ratio Tox->Data_Analysis Clinical Signs, Pathology Scores

Caption: Integrated workflow for the in vivo comparison of D-CYSee and D-CYSme.

Protocol 1: Efficacy in Reversing Opioid-Induced Respiratory Depression

Objective: To compare the ability of D-CYSee and D-CYSme to reverse morphine-induced respiratory depression in freely moving rats.

Causality: This protocol directly tests the primary therapeutic hypothesis. By using freely-moving, unanesthetized animals with arterial catheters, it provides clinically relevant data on ventilation and blood-gas chemistry, avoiding the confounding effects of anesthesia.[1][2]

Methodology:

  • Animal Preparation: Male Sprague Dawley rats (300-350g) are surgically implanted with femoral artery and vein catheters for blood sampling and drug administration. Animals are allowed to recover for at least 48 hours.

  • Baseline Measurement: On the day of the experiment, the rat is placed in a plethysmography chamber to record baseline ventilatory parameters (Frequency, Tidal Volume, Minute Ventilation) for 30 minutes. A baseline arterial blood sample (0.2 mL) is drawn for blood-gas analysis (pH, pCO₂, pO₂).

  • Induction of OIRD: Morphine sulfate (10 mg/kg) is administered intravenously (IV). Respiratory parameters are continuously monitored.

  • Intervention: 15 minutes post-morphine administration, a second arterial blood sample is drawn to confirm respiratory depression. Immediately after, animals receive an IV bolus of one of the following:

    • Vehicle (Saline)

    • D-CYSee (e.g., 500 µmol/kg)[1][2]

    • D-CYSme (e.g., 500 µmol/kg)

  • Post-Intervention Monitoring: Respiratory parameters are monitored for an additional 60 minutes. Arterial blood samples are collected at 5, 15, 30, and 45 minutes post-intervention.[2]

  • Analgesia Assessment: At the end of the respiratory monitoring period, nociception is assessed using a tail-flick or hot-plate test to ensure the test compounds do not reverse morphine's analgesic effects.[9]

Protocol 2: Comparative Pharmacokinetic Analysis

Objective: To determine the plasma and brain concentrations of D-CYSee, D-CYSme, and their common metabolite D-cysteine over time.

Causality: This protocol establishes the ADME profile, which is essential for interpreting efficacy and toxicity data. Measuring brain concentrations is critical to confirm and quantify CNS penetration, the presumed site of action for reversing OIRD.

Methodology:

  • Animal Preparation: Male Sprague Dawley rats are fitted with jugular vein catheters.

  • Drug Administration: Animals receive a single IV bolus of either D-CYSee or D-CYSme (e.g., 100 µmol/kg).

  • Sample Collection:

    • Serial Blood Sampling: For plasma pharmacokinetics, blood samples (~0.2 mL) are collected at pre-dose, and at 2, 5, 15, 30, 60, and 120 minutes post-dose.

    • Terminal Brain Collection: For brain concentration, separate cohorts of animals are euthanized at each time point (e.g., 15, 30, and 60 minutes). The brain is rapidly excised, and specific regions (e.g., cortex, brainstem) are dissected, weighed, and flash-frozen.

  • Sample Analysis: Plasma and brain homogenate concentrations of the parent esters and D-cysteine are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, t₁/₂, AUC, brain-to-plasma ratio) are calculated using appropriate software (e.g., Phoenix WinNonlin).

Conclusion and Recommendation

The choice between this compound and its methyl ester analog is not trivial. While both are effective prodrugs for delivering D-cysteine into cells, the in vivo consequences of their metabolism are starkly different.

  • This compound (D-CYSee) emerges as the superior candidate. Its metabolic byproduct, ethanol, is managed by well-characterized physiological pathways and carries a low risk of acute toxicity at the therapeutic doses anticipated. Its slightly higher lipophilicity may also confer a pharmacokinetic advantage in reaching CNS targets.

  • D-cysteine methyl ester (D-CYSme) , despite its potential efficacy, carries an unacceptable safety risk due to its metabolism to methanol and subsequently to formic acid. The potential for inducing metabolic acidosis and other severe toxicities, particularly with repeated dosing, likely outweighs its therapeutic benefits.

Therefore, for research and drug development professionals, this guide strongly recommends prioritizing D-CYSee for further preclinical and clinical investigation. Future studies should focus on establishing a full dose-response curve, exploring chronic dosing safety, and evaluating its efficacy in a wider range of disease models where intracellular thiol delivery is beneficial.

References

  • Bates, J. N., Getsy, P. M., Coffee, G. A., Knauss, Z. T., Parran, T., Hoffer, L., ... & Lewis, S. J. (2024). The cell-permeant antioxidant D-thiol ester this compound overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology, 15, 1444574. [Link]

  • Getsy, P. M., Baby, S. M., May, W. J., Young, A. P., Gaston, B., Hodges, M. R., ... & Lewis, S. J. (2022). This compound Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers in Physiology, 13, 905967. [Link]

  • Getsy, P. M., Coffee, G. A., Bates, J. N., Parran, T., Hoffer, L., Baby, S. M., ... & Lewis, S. J. (2022). This compound and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. Respiratory Physiology & Neurobiology, 302, 103912. [Link]

  • Hobbs, M. J., Lailey, A. F., & Upshall, D. G. (1993). Structure-Activity Relationships of Cyteine Esters in Rat Lung Slices and Bronchiolar-Alveolar Lavage Fluid in Vivo. Defence Technical Information Center. [Link]

  • Lewis, S. J., et al. (2022). L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats. Frontiers in Pharmacology. [Link]

  • Seckler, J., & Lewis, S. J. (2023). Thoughts on the Role of Endogenous D-Cysteine in Neuronal Function. Biomolecules, 13(7), 1089. [Link]

  • Shibui, Y., et al. (2017). Comparisons of L-cysteine and D-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. The Journal of Toxicological Sciences, 42(6), 745-755. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.